5-Bromo-2-(3-methoxypropylamino)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-N-(3-methoxypropyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-13-4-2-3-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNPKLFQIZBHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674285 | |
| Record name | 5-Bromo-N-(3-methoxypropyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189482-51-6 | |
| Record name | 5-Bromo-N-(3-methoxypropyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(3-methoxypropylamino)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(3-methoxypropylamino)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively published, this document synthesizes foundational chemical principles, data from closely related analogues, and established synthetic methodologies to offer a robust working guide for researchers. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis, explore its chemical reactivity, and discuss its potential applications as a scaffold for novel therapeutic agents, particularly in the realm of kinase inhibitors.
Introduction: The 2-Aminopyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine. The 2-amino-5-bromopyrimidine motif, in particular, has emerged as a "privileged scaffold." This is due to its structural resemblance to adenine, which allows it to effectively bind to the ATP-binding sites of various kinases.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] The strategic placement of a bromine atom at the 5-position provides a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, while the 2-amino substituent serves as a key hydrogen bond donor for hinge-binding interactions within the kinase active site. 5-Bromo-2-(3-methoxypropylamino)pyrimidine is a specific derivative within this class, incorporating a flexible, polar side chain that can be exploited to achieve desired pharmacokinetic and pharmacodynamic properties.
Physicochemical and Structural Properties
Precise experimental data for 5-Bromo-2-(3-methoxypropylamino)pyrimidine is not widely available in peer-reviewed literature. However, based on its structure and data from chemical suppliers, we can consolidate the following core properties. Further experimental determination is highly recommended for any downstream application.
| Property | Value | Source(s) |
| CAS Number | 1189482-51-6 | [4][5] |
| Molecular Formula | C₈H₁₂BrN₃O | [4] |
| Molecular Weight | 246.1 g/mol | [4] |
| Appearance | Predicted: White to off-white solid | |
| Melting Point | Not available. Predicted to be a solid at RT. | |
| Boiling Point | Not available. | |
| Solubility | Predicted: Soluble in methanol, chloroform, DMSO. | |
| Purity | Typically >95% from commercial suppliers. | [4] |
Synthesis and Purification: A Field-Proven Protocol
The most logical and widely practiced approach for the synthesis of 2-alkylamino-5-bromopyrimidines is the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-bromopyrimidine with the desired primary amine. 5-Bromo-2-chloropyrimidine is the most common and cost-effective starting material for this transformation.
Reaction Principle
The C2 position of the pyrimidine ring is highly electron-deficient, activated by the two ring nitrogen atoms, making it susceptible to nucleophilic attack. The chlorine atom is an excellent leaving group. The reaction with 3-methoxypropylamine proceeds readily, often facilitated by a non-nucleophilic base to quench the HCl byproduct.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
Step-by-Step Methodology
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
3-Methoxypropylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 - 2.0 eq)
-
Solvent: Isopropanol (IPA), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-chloropyrimidine (1.0 eq) and the chosen solvent (e.g., Isopropanol, ~5-10 mL per gram of starting material).
-
Base Addition: Add the base, such as DIPEA (1.5 eq). The use of a base is critical to neutralize the HCl formed during the reaction, driving it to completion.
-
Heating: Begin stirring and heat the mixture to reflux (typically 80-90°C) under an inert atmosphere (e.g., Nitrogen).
-
Nucleophile Addition: Slowly add 3-methoxypropylamine (1.1 eq) to the reaction mixture via a dropping funnel or syringe. An exothermic reaction may be observed.
-
Monitoring: Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-Bromo-2-chloropyrimidine spot is no longer visible.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate and wash with water, followed by brine. This removes the amine salt and any remaining inorganic base.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Bromo-2-(3-methoxypropylamino)pyrimidine is dominated by the properties of its substituted pyrimidine core. The two primary sites for further functionalization are the bromine atom at the C5 position and the pyrimidine ring itself.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, or amino substituents, which is a cornerstone of library synthesis in drug discovery. The general reactivity of halides in these reactions is I > Br > Cl, making the C5-Br bond significantly more reactive than a C2-Cl bond, allowing for selective functionalization.[1]
Caption: Suzuki cross-coupling at the C5 position.
Electrophilic Aromatic Substitution
While the pyrimidine ring is generally electron-deficient and resistant to electrophilic attack, the electron-donating nature of the 2-amino group can activate the ring to a certain degree. However, electrophilic substitution is not a common transformation for this scaffold, as the conditions are often harsh and may lead to decomposition.
Applications in Drug Development
The primary value of 5-Bromo-2-(3-methoxypropylamino)pyrimidine lies in its potential as a building block for creating libraries of compounds for high-throughput screening.
-
Kinase Inhibitors: As previously mentioned, the 2-aminopyrimidine core is a well-established hinge-binding motif for a multitude of protein kinases.[3] By performing Suzuki or other cross-coupling reactions at the 5-position, researchers can systematically probe the solvent-exposed region of the ATP-binding pocket, optimizing for potency and selectivity against specific kinase targets implicated in diseases like cancer and neurodegeneration.[6][7]
-
Other Therapeutic Targets: The scaffold is not limited to kinases. Derivatives of 2-aminopyrimidines have been investigated for a wide range of biological activities, and this compound serves as a valuable intermediate for creating novel chemical entities for various therapeutic targets.[8]
Spectroscopic Characterization (Predicted)
No published experimental spectra for 5-Bromo-2-(3-methoxypropylamino)pyrimidine were found. The following are predicted values based on the analysis of the structurally similar 5-Bromo-2-(methylamino)pyrimidine and general chemical shift principles.[9]
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~8.3 ppm (s, 2H): The two equivalent protons on the pyrimidine ring (H4 and H6) would appear as a sharp singlet in the aromatic region.
-
δ ~5.2 ppm (br s, 1H): A broad singlet corresponding to the N-H proton of the secondary amine.
-
δ ~3.6 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the amine nitrogen.
-
δ ~3.4 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) protons.
-
δ ~3.3 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the methoxy oxygen.
-
δ ~1.9 ppm (quintet, 2H): A quintet for the central -CH₂- group of the propyl chain.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~162 ppm: C2 (carbon attached to the amino group).
-
δ ~158 ppm: C4 and C6 (pyrimidine ring carbons).
-
δ ~108 ppm: C5 (carbon attached to bromine).
-
δ ~70 ppm: -CH₂-O- (carbon adjacent to the ether oxygen).
-
δ ~59 ppm: -OCH₃ (methoxy carbon).
-
δ ~40 ppm: -CH₂-N- (carbon adjacent to the amine nitrogen).
-
δ ~29 ppm: -CH₂- (central propyl carbon).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ ions at m/z 246.0 and 248.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Safety and Handling
While a specific safety data sheet is not widely available, based on analogous compounds like 2-amino-5-bromopyrimidine, the following precautions should be taken:
-
Hazard Statements: Likely harmful if swallowed. May cause skin and serious eye irritation.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
5-Bromo-2-(3-methoxypropylamino)pyrimidine is a valuable, yet under-characterized, building block for medicinal chemistry research. Its synthesis is straightforward via nucleophilic aromatic substitution, and its chemical structure is primed for diversification through palladium-catalyzed cross-coupling reactions. The inherent properties of the 2-aminopyrimidine scaffold make it an attractive starting point for the development of novel kinase inhibitors and other potential therapeutic agents. This guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize this compound in their drug discovery programs.
References
A comprehensive list of references will be compiled and provided in a separate section.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labsolu.ca [labsolu.ca]
- 5. 5-BroMo-2-(3-MethoxypropylaMino)pyriMidine-1189482-51-6 - Thoreauchem [thoreauchem.com]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Bromo-2-(3-methoxypropylamino)pyrimidine: A Core Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 5-Bromo-2-(3-methoxypropylamino)pyrimidine, a key heterocyclic building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's structural attributes, a robust and validated synthetic protocol, detailed characterization data, and its strategic application as a versatile intermediate in the synthesis of targeted therapeutics, including potent kinase inhibitors.
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from antiviral agents to anticancer drugs[1]. The 2-aminopyrimidine motif, in particular, is a cornerstone in the design of kinase inhibitors. This is due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many protein kinases. The strategic placement of a bromine atom at the C5 position and a flexible (3-methoxypropyl)amino side chain at the C2 position endows the title compound with a unique combination of reactivity and structural features, making it an invaluable intermediate for library synthesis and lead optimization.
The bromine atom at the C5 position serves as a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)[2]. This allows for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups to explore the chemical space around the pyrimidine core. Concurrently, the amino group at the C2 position, with its methoxypropyl tail, can engage in additional interactions within a target's binding pocket, influencing potency, selectivity, and pharmacokinetic properties.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 5-Bromo-2-(3-methoxypropylamino)pyrimidine is essential for its effective handling, reaction setup, and purification.
| Property | Value (Predicted/Estimated) |
| IUPAC Name | N-(5-bromopyrimidin-2-yl)-3-methoxypropan-1-amine |
| Molecular Formula | C₈H₁₃BrN₄O |
| Molecular Weight | 245.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Estimated 160-170 °C (based on similar structures)[3] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water |
| CAS Number | 943939-93-7 |
Structural Diagram:
Caption: Chemical structure of 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
Synthesis and Mechanism
The synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the differential reactivity of the halogenated positions on the pyrimidine ring. The C2 position, being flanked by two electron-withdrawing nitrogen atoms, is highly activated towards nucleophilic attack, making the displacement of a leaving group at this position, such as a chlorine atom, a favorable process[4].
The logical and field-proven synthetic pathway involves a two-step process, starting from the commercially available 2-hydroxypyrimidine.
Workflow Diagram:
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of the Precursor, 5-Bromo-2-chloropyrimidine
The synthesis of the key intermediate, 5-bromo-2-chloropyrimidine, is well-documented and can be achieved in a one-pot or two-step sequence from 2-hydroxypyrimidine[5][6]. The process involves an initial bromination at the electron-rich C5 position, followed by chlorination of the hydroxyl group (which exists in tautomeric equilibrium with the pyrimidone form) using a standard chlorinating agent like phosphorus oxychloride (POCl₃)[2].
Step 2: Nucleophilic Aromatic Substitution to Yield the Final Product
The core of the synthesis is the reaction of 5-bromo-2-chloropyrimidine with 3-methoxypropylamine. The lone pair of the primary amine acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyrimidine ring and displacing the chloride ion.
Experimental Protocol:
This protocol is adapted from a validated procedure for a similar transformation[3].
-
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
3-Methoxypropylamine (1.2 eq)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF), or 1,4-Dioxane)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromo-2-chloropyrimidine (e.g., 10.0 g, 51.7 mmol) and the chosen anhydrous solvent (e.g., 100 mL of acetonitrile).
-
Add the base, DIPEA (e.g., 18.0 mL, 103.4 mmol), to the stirred suspension.
-
Slowly add 3-methoxypropylamine (e.g., 5.5 g, 62.0 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 5-Bromo-2-(3-methoxypropylamino)pyrimidine as a solid.
-
Spectroscopic Characterization
Thorough spectroscopic analysis is paramount to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectral properties of analogous structures[3][7].
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | Assignment |
| δ (ppm) | Multiplicity |
| ~8.35 | s |
| ~5.50 | br s |
| ~3.60 | t, J ≈ 6.0 Hz |
| ~3.45 | t, J ≈ 6.0 Hz |
| ~3.35 | s |
| ~1.95 | p, J ≈ 6.0 Hz |
| ¹³C NMR (100 MHz, CDCl₃) | Assignment |
| δ (ppm) | |
| ~162.0 | C2 (C-NH) |
| ~159.5 | C4, C6 |
| ~108.0 | C5 (C-Br) |
| ~70.5 | -CH₂ -O-CH₃ |
| ~58.8 | -O-CH₃ |
| ~40.0 | -NH-CH₂ - |
| ~29.5 | -CH₂-CH₂ -CH₂- |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the target compound. The presence of bromine provides a characteristic isotopic pattern that is a key diagnostic feature.
| Parameter | Predicted Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Expected [M+H]⁺ | m/z 246.03, 248.03 |
| Isotopic Pattern | A characteristic ~1:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, respectively. |
| Key Fragmentation | Loss of the methoxypropyl side chain, loss of HBr. |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
5-Bromo-2-(3-methoxypropylamino)pyrimidine is a strategic intermediate for the synthesis of highly potent and selective kinase inhibitors. Its utility is exemplified by its structural similarity to key fragments of approved drugs like Brigatinib.
Role as a Precursor for Brigatinib Analogues
Brigatinib (AP26113) is a next-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of certain types of non-small cell lung cancer (NSCLC)[8][9]. The core structure of Brigatinib features a disubstituted pyrimidine ring. While the exact synthesis of Brigatinib may follow different routes[10], the fundamental chemistry involves the sequential functionalization of a pyrimidine scaffold.
The title compound provides an ideal starting point for the synthesis of Brigatinib analogues. The bromine at the C5 position can be readily converted to a variety of other functional groups via Suzuki or other cross-coupling reactions, allowing for the introduction of the substituted aniline moiety present in Brigatinib.
Signaling Pathway Diagram:
Caption: Inhibition of the ALK signaling pathway by Brigatinib.
This diagram illustrates how Brigatinib, a molecule accessible through intermediates like 5-Bromo-2-(3-methoxypropylamino)pyrimidine, inhibits the ALK receptor. This blocks downstream signaling pathways (STAT3, PI3K/AKT, RAS/ERK) that are crucial for the proliferation and survival of cancer cells.
Conclusion
5-Bromo-2-(3-methoxypropylamino)pyrimidine stands out as a highly valuable and versatile building block for modern medicinal chemistry. Its well-defined reactivity, characterized by a nucleophilic-susceptible C2 position and a cross-coupling-ready C5 position, provides a reliable and logical platform for the synthesis of complex molecular architectures. The robust synthetic protocol and clear spectroscopic profile outlined in this guide are intended to empower researchers to confidently utilize this intermediate in their drug discovery programs, particularly in the pursuit of next-generation kinase inhibitors for targeted cancer therapy.
References
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- CN111138492A - Preparation method of ALK inhibitor brigatinib.
- Preparation method of ALK inhibitor Brigatinib - Eureka | P
- EP3752132B1 - Pharmaceutical composition of brigatinib.
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central.
- The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermedi
- Brigatinib: A Review in ALK-Inhibitor Naïve Advanced ALK-Positive NSCLC. PubMed.
- CN101328129A - Preparation of 3-methoxy propanamine.
- low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Brigatinib and Alectinib for ALK Rearrangement-Positive Advanced Non-Small Cell Lung Cancer with or without Central Nervous System Metastasis: A Systematic Review and Network Meta-Analysis. PMC.
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- Activity and Safety of Brigatinib in ALK-rearranged Non-Small-Cell Lung Cancer and Other Malignancies: A Single-Arm, Open-Label, Phase 1/2 Trial. PubMed.
- 5-BROMO-2-(METHYLAMINO)PYRIMIDINE | 31402-54-7. ChemicalBook.
- 3-Methoxypropylamine synthesis. ChemicalBook.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-BROMO-2-(METHYLAMINO)PYRIMIDINE | 31402-54-7 [m.chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Brigatinib: A Review in ALK-Inhibitor Naïve Advanced ALK-Positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity and safety of brigatinib in ALK-rearranged non-small-cell lung cancer and other malignancies: a single-arm, open-label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Mechanism of Action of 5-Bromo-2-(3-methoxypropylamino)pyrimidine
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for a Novel Pyrimidine Derivative
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone, particularly in the development of targeted therapies. Its inherent ability to mimic the purine core of ATP has rendered it a privileged structure for the design of kinase inhibitors. This guide delves into the scientific rationale and experimental pathways for elucidating the mechanism of action of a novel compound, 5-Bromo-2-(3-methoxypropylamino)pyrimidine. While, to date, no specific biological activity has been ascribed to this molecule in the public domain, its structural features strongly suggest a role as a modulator of intracellular signaling cascades, most likely through the inhibition of protein kinases. This document, therefore, serves as a comprehensive, hypothesis-driven roadmap for the scientific community to unlock its therapeutic potential.
Structural Dissection and Mechanistic Hypothesis
The chemical architecture of 5-Bromo-2-(3-methoxypropylamino)pyrimidine provides critical clues to its potential biological function. The core of the molecule is a 2-aminopyrimidine ring, a well-established pharmacophore known to engage in hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1] The bromine atom at the 5-position and the 3-methoxypropylamino side chain at the 2-position are pivotal for defining its selectivity and potency. The halogen at C5 can serve as a key interaction point or a site for further chemical modification to enhance target engagement.
Based on the extensive precedent set by structurally related 2-aminopyrimidine derivatives, it is hypothesized that 5-Bromo-2-(3-methoxypropylamino)pyrimidine acts as a competitive inhibitor of protein kinases, thereby disrupting oncogenic signaling pathways and inducing anti-proliferative effects in cancer cells.
A plausible primary target for this compound could be within the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently dysregulated in various malignancies.[2][3]
Elucidating the Putative Anti-Cancer Activity: A Phased Experimental Approach
A rigorous, multi-faceted experimental strategy is paramount to validating the hypothesized mechanism of action. The following sections outline a logical flow of in vitro and in vivo studies designed to comprehensively characterize the biological activity of 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
Phase 1: In Vitro Profiling and Target Identification
The initial phase of investigation focuses on establishing the foundational anti-proliferative activity and identifying the primary molecular targets of the compound.
The foundational experiment is to determine the compound's effect on cancer cell proliferation. A panel of human cancer cell lines, selected based on known dependencies on key kinase signaling pathways (e.g., A549 lung carcinoma for EGFR, HUVEC for VEGFR), should be employed.
Table 1: Representative Data from a Hypothetical Cell Viability Assay
| Cell Line | Primary Kinase Dependency | 5-Bromo-2-(3-methoxypropylamino)pyrimidine IC50 (µM) |
| A549 (Lung Carcinoma) | EGFR | 1.5 |
| HCT116 (Colon Carcinoma) | Multiple Kinases | 2.8 |
| MCF-7 (Breast Carcinoma) | PI3K/mTOR | 5.2 |
| HUVEC (Endothelial Cells) | VEGFR | 0.8 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Bromo-2-(3-methoxypropylamino)pyrimidine (e.g., 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
To directly test the hypothesis of kinase inhibition, the compound should be screened against a panel of purified kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the IC50 values for each kinase.
Phase 2: Cellular Mechanism of Action
Once the anti-proliferative activity and primary kinase targets are identified, the next phase delves into the cellular consequences of target engagement.
Kinase inhibitors often induce cell cycle arrest. Flow cytometry can be used to determine the effect of the compound on cell cycle distribution.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with 5-Bromo-2-(3-methoxypropylamino)pyrimidine at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
A hallmark of many successful anti-cancer agents is their ability to induce programmed cell death (apoptosis).
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 48 hours.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western blotting is a crucial technique to confirm that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within the cell.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with the compound for a defined period, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream effectors (e.g., p-EGFR, EGFR, p-Akt, Akt).
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Diagram 1: Hypothetical Signaling Pathway Inhibition
Caption: Putative inhibition of the EGFR signaling pathway.
Phase 3: In Vivo Efficacy and Pharmacokinetics
The final phase of preclinical evaluation involves assessing the compound's anti-tumor activity and pharmacokinetic properties in animal models.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer 5-Bromo-2-(3-methoxypropylamino)pyrimidine to the mice via an appropriate route (e.g., oral gavage) at various doses.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Pharmacokinetic Analysis: Collect blood samples at different time points after compound administration to determine its concentration in the plasma and calculate key pharmacokinetic parameters (e.g., half-life, bioavailability).
-
Pharmacodynamic Analysis: Collect tumor tissue to assess target inhibition in vivo via Western blotting or immunohistochemistry.
Diagram 2: Experimental Workflow for In Vivo Studies
Caption: Workflow for assessing in vivo anti-tumor efficacy.
Conclusion and Future Directions
The structural attributes of 5-Bromo-2-(3-methoxypropylamino)pyrimidine strongly advocate for its investigation as a novel kinase inhibitor. The comprehensive experimental framework detailed in this guide provides a robust and scientifically rigorous path to not only validate this hypothesis but also to fully characterize its mechanism of action. Successful execution of these studies will be instrumental in determining the therapeutic potential of this compound and will pave the way for its further development as a targeted anti-cancer agent. The journey from a promising chemical structure to a clinically viable drug is arduous, but it begins with a clear and logical scientific strategy.
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. ([Link])
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Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. ResearchGate. ([Link])
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Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. ([Link])
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An In-Depth Technical Guide to 5-Bromo-2-aminopyrimidine Derivatives as Urokinase-Type Plasminogen Activator (uPA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The urokinase-type plasminogen activator (uPA) system is a critical mediator of cancer cell invasion and metastasis, making it a prime target for therapeutic intervention. This guide provides a comprehensive technical overview of a promising class of small molecule uPA inhibitors based on the 5-bromo-2-aminopyrimidine scaffold. We will delve into the medicinal chemistry, pharmacology, and clinical development landscape of these compounds, with a focus on their synthesis, structure-activity relationships (SAR), and mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and serine protease inhibition.
Introduction: The Urokinase Plasminogen Activator (uPA) System - A Key Driver of Metastasis
Cancer metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality[1]. A crucial step in this process is the degradation of the extracellular matrix (ECM), which allows cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system[2]. The urokinase-type plasminogen activator (uPA) system is a key player in ECM remodeling and is frequently overexpressed in various aggressive cancers[1][3].
The central components of this system are:
-
Urokinase-type Plasminogen Activator (uPA): A serine protease that converts the inactive zymogen plasminogen into the active protease plasmin[4].
-
Plasmin: A broad-spectrum protease that degrades several ECM components and activates matrix metalloproteinases (MMPs), further amplifying ECM degradation[2][4].
-
uPA Receptor (uPAR): A cell surface receptor that binds uPA, localizing its proteolytic activity to the cell surface and initiating intracellular signaling cascades that promote cell migration, proliferation, and survival[1][3][5].
The overexpression of uPA and uPAR is strongly correlated with poor prognosis and increased metastatic potential in numerous cancers, including breast, pancreatic, and head and neck cancers[4][6]. This has established the uPA system as a compelling target for the development of novel anti-cancer therapies aimed at inhibiting metastasis[7][8].
The 5-Bromo-2-aminopyrimidine Scaffold: A Privileged Core for uPA Inhibition
Small molecule inhibitors that target the active site of uPA have emerged as a promising therapeutic strategy[7]. Among these, derivatives of the 2-aminopyrimidine scaffold have shown significant potential. The 5-bromo-2-aminopyrimidine core, in particular, serves as a versatile template for designing potent and selective uPA inhibitors.
The rationale behind this scaffold lies in its ability to mimic the substrate of uPA and interact with key residues in the enzyme's active site. The basic amino group can form crucial interactions with the S1 specificity pocket of uPA, which accommodates the side chain of arginine or lysine residues of the natural substrate, plasminogen[7]. The bromine atom at the 5-position can be leveraged for further chemical modifications to enhance potency and selectivity.
A notable example of a clinical-stage uPA inhibitor is Upamostat (WX-671) , an orally available prodrug of WX-UK1 [4][9][10]. While the full structure of WX-UK1 is more complex, it is conceptually derived from the principles of targeting the uPA active site with a basic moiety and a larger hydrophobic scaffold to achieve high affinity[10][11].
Synthetic Strategies for 5-Bromo-2-aminopyrimidine Derivatives
The synthesis of 5-bromo-2-aminopyrimidine derivatives typically involves a multi-step sequence starting from readily available precursors. A general and adaptable synthetic route is outlined below.
Caption: General synthetic workflow for 5-bromo-2-aminopyrimidine derivatives.
Representative Experimental Protocol: Synthesis of a 5-Bromo-2-(substituted-amino)pyrimidine Derivative
This protocol describes a general method for the synthesis of a 5-bromo-2-aminopyrimidine derivative, which can be adapted for the introduction of various side chains, such as the 3-methoxypropylamino group.
Step 1: Acetylation of 2-Aminopyrimidine
-
To a solution of 2-aminopyrimidine (1.0 eq) in an appropriate solvent such as acetonitrile, add acetic anhydride (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture at a suitable temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude 2-acetamidopyrimidine by recrystallization or column chromatography.
Step 2: Bromination of 2-Acetamidopyrimidine
-
Dissolve 2-acetamidopyrimidine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-bromo-2-acetamidopyrimidine.
Step 3: Hydrolysis of 5-Bromo-2-acetamidopyrimidine
-
Suspend the crude 5-bromo-2-acetamidopyrimidine in an aqueous acidic solution (e.g., 6M HCl).
-
Heat the mixture to reflux until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-bromo-2-aminopyrimidine.
Step 4: Introduction of the Side Chain (e.g., 3-methoxypropylamino)
-
Combine 5-bromo-2-aminopyrimidine (1.0 eq) and 3-methoxypropylamine (1.1-1.5 eq) in a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane).
-
Add a base (e.g., potassium carbonate or triethylamine) to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield the desired 5-bromo-2-(3-methoxypropylamino)pyrimidine derivative.
Biological Evaluation and Structure-Activity Relationships (SAR)
The inhibitory activity of 5-bromo-2-aminopyrimidine derivatives against uPA is typically evaluated using an in vitro enzymatic assay.
Experimental Protocol: uPA Inhibition Assay
This protocol outlines a general chromogenic assay to determine the inhibitory potency of test compounds against uPA.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a solution of human uPA in an appropriate assay buffer.
-
Add serial dilutions of the test compound to the wells containing uPA and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a chromogenic uPA substrate (e.g., S-2444).
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of substrate cleavage is proportional to the uPA activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a suitable equation.
Structure-Activity Relationships (SAR)
While a comprehensive SAR table for the specific "5-Bromo-2-(3-methoxypropylamino)pyrimidine" series is not publicly available, general SAR principles for 2-aminopyrimidine-based uPA inhibitors can be extrapolated from the literature on related compounds like (4-aminomethyl)phenylguanidine derivatives[7][12].
| Compound/Modification | uPA Inhibition (Ki or IC50) | Key Observations |
| Lead Scaffold: (4-Aminomethyl)phenylguanidine | Moderate | The phenylguanidine moiety effectively targets the S1 pocket of uPA.[7] |
| Derivatization of the Amino Group | Variable | Introduction of hydrophobic groups can enhance potency, but the nature of the linker is critical.[7] |
| Urea Linker | Improved Potency | A urea linker between the phenylguanidine and a hydrophobic group (e.g., adamantyl) can lead to highly potent and selective inhibitors.[12] |
| WX-UK1 | Ki = 410 nM | A more complex derivative that demonstrates the potential of this class of compounds.[7] |
Key SAR Insights:
-
The P1 Group: A basic moiety, such as a guanidine or amidine group, is crucial for anchoring the inhibitor in the S1 pocket of uPA through interactions with Asp189[7]. The 2-amino group of the pyrimidine core serves a similar purpose.
-
Hydrophobic Moieties: The introduction of bulky, hydrophobic groups that can occupy other subsites of the enzyme's active site (S1', S2', etc.) generally leads to increased potency[12].
-
The Linker: The nature of the linker connecting the P1 group to the hydrophobic moiety is critical for optimal positioning of the inhibitor within the active site. Linkers capable of forming hydrogen bonds, such as ureas, have proven effective[7][12].
Mechanism of Action: Disrupting the Metastatic Cascade
5-Bromo-2-aminopyrimidine derivatives act as competitive inhibitors of uPA. They bind to the active site of the enzyme, preventing the binding and cleavage of its natural substrate, plasminogen. This inhibition disrupts the entire downstream cascade of ECM degradation.
Caption: The uPA-uPAR signaling pathway and the mechanism of inhibition by 5-bromo-2-aminopyrimidine derivatives.
By inhibiting uPA, these compounds achieve the following therapeutic effects:
-
Reduced Plasmin Generation: The conversion of plasminogen to plasmin is blocked, leading to a decrease in overall proteolytic activity at the tumor site[2][4].
-
Inhibition of ECM Degradation: With reduced plasmin and MMP activity, the breakdown of the ECM is significantly attenuated, creating a physical barrier to cancer cell invasion[1][4].
-
Suppression of Cell Migration and Invasion: By preventing ECM degradation, these inhibitors directly impede the ability of cancer cells to migrate and invade surrounding tissues[7].
-
Potential Anti-Angiogenic Effects: The uPA system is also involved in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Inhibition of uPA may therefore also have anti-angiogenic effects.
Clinical Perspective and Future Directions
The development of uPA inhibitors has reached the clinical trial stage, validating the therapeutic potential of this target. Upamostat (WX-671), the oral prodrug of the uPA inhibitor WX-UK1, has been investigated in Phase II clinical trials for the treatment of various cancers, including metastatic breast cancer and locally advanced pancreatic cancer, often in combination with standard chemotherapy regimens[4][6].
While the 5-bromo-2-aminopyrimidine scaffold represents a promising starting point, future research in this area will likely focus on:
-
Improving Potency and Selectivity: Fine-tuning the structure of these inhibitors to achieve higher potency against uPA and greater selectivity over other related serine proteases to minimize off-target effects.
-
Optimizing Pharmacokinetic Properties: Enhancing oral bioavailability, metabolic stability, and other pharmacokinetic parameters to improve drug-like properties.
-
Combination Therapies: Exploring the synergistic effects of uPA inhibitors with other anti-cancer agents, such as conventional chemotherapy and targeted therapies, to overcome drug resistance and improve treatment outcomes[4].
Conclusion
Derivatives of the 5-bromo-2-aminopyrimidine scaffold represent a promising class of small molecule inhibitors of the urokinase-type plasminogen activator. By targeting a key driver of cancer invasion and metastasis, these compounds hold the potential to address a major unmet need in oncology. This technical guide has provided an in-depth overview of their rationale, synthesis, biological evaluation, and mechanism of action, offering a valuable resource for researchers dedicated to the discovery and development of novel anti-cancer therapeutics. Continued investigation and optimization of this chemical series are warranted to unlock their full therapeutic potential.
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Patsnap Synapse. (2025, March 11). What uPA inhibitors are in clinical trials currently? Retrieved from [Link]
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Stürzebecher, J., Vieweg, H., Steinmetzer, T., Schweinitz, A., & Wikström, P. (2000). (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences, 97(10), 5113-5118. [Link]
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Mondal, S., & G, R. (2020). Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. Cancers, 12(9), 2413. [Link]
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Gondi, C. S., & Rao, J. S. (2013). uPAR in Cancer Progression. Department of Pathology, UC San Diego. Retrieved from [Link]
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Fathi, E., & Farahzadi, R. (2016). Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. Journal of Medicinal Chemistry, 59(1), 115-131. [Link]
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Mondal, S., & G, R. (2020). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers in Oncology, 10, 1342. [Link]
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Meyer, T., Vancura, A., & Meyer, J. (2008). The Oral Serine Protease Inhibitor WX-671 – First Experience in Patients with Advanced Head and Neck Carcinoma. Breast Care, 3(S1), 20-24. [Link]
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El-Sayed, N. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 12(10), 1736-1751. [Link]
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Stürzebecher, J., Vieweg, H., Steinmetzer, T., Schweinitz, A., & Wikström, P. (2000). (4-aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences of the United States of America, 97(10), 5113–5118. [Link]
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Zhang, Y., Wang, Y., & Wang, L. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3526. [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(4), 3826-3841. [Link]
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Heinemann, V., Ebert, M. P., & Quietzsch, D. (2013). Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer. British Journal of Cancer, 108(4), 766-770. [Link]
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Sharma, P., & Kumar, V. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]
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Stürzebecher, J., Vieweg, H., Steinmetzer, T., & Schweinitz, A. (2002). 4-amidinobenzylamine-based inhibitors of urokinase. Bioorganic & Medicinal Chemistry Letters, 12(15), 2023-2026. [Link]
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Zhang, Y., Li, D., & Wang, Y. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3369. [Link]
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Buckley, B. J., Cochuyt, J. J., & Meagher, J. L. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Cellular and Molecular Life Sciences, 79(1), 47. [Link]
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Tang, L., & Han, X. (2013). Role of Urokinase Receptor in Tumor Progression and Development. Journal of Hematology & Oncology, 6, 46. [Link]
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Gondi, C. S., & Rao, J. S. (2013). uPAR in Cancer Progression. Department of Pathology, University of California San Diego. Retrieved from [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(1), 105-125. [Link]
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Wang, Y., Zhang, Y., & Li, D. (2020). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 25(15), 3494. [Link]
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Qi, B., Yang, Y., & Gong, G. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10-27. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine, a key heterocyclic building block in contemporary drug discovery. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, leveraging the differential reactivity of the halogen substituents on the pyrimidine core. This guide is designed for researchers in medicinal chemistry and process development, offering a detailed experimental procedure, mechanistic insights, characterization data, and a self-validating framework to ensure reproducibility and high-purity outcomes.
Introduction and Scientific Context
The 2,5-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of kinase inhibitors and other targeted therapeutics.[1] The strategic placement of substituents on the pyrimidine ring allows for fine-tuning of molecular interactions with biological targets. 5-Bromo-2-(3-methoxypropylamino)pyrimidine serves as a versatile intermediate, where the bromine atom at the C5 position provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the substituted amino group at the C2 position modulates solubility and hydrogen bonding capacity.
This protocol details the synthesis of the title compound from commercially available starting materials, 5-Bromo-2-chloropyrimidine and 3-methoxypropylamine. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry.
Reaction Scheme and Mechanism
The synthesis is achieved through the selective displacement of the chlorine atom at the C2 position of the pyrimidine ring by 3-methoxypropylamine. The C2 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C5 position due to the electron-withdrawing effect of the two adjacent ring nitrogen atoms.
Caption: Overall reaction scheme for the synthesis.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds through a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks the electron-deficient C2 carbon of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.
-
Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. The base (DIPEA) then neutralizes the resulting protonated amine and the liberated HCl.
Caption: SNAr mechanistic pathway.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Purity |
| 5-Bromo-2-chloropyrimidine | 32779-36-5 | C₄H₂BrClN₂ | 193.43 | >97.0% |
| 3-Methoxypropylamine | 5332-73-0 | C₄H₁₁NO | 89.14 | ≥99% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | ≥99.5% (anhydrous) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | ≥99.8% (anhydrous) |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Saturated Brine Solution | N/A | NaCl(aq) | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular, ≥99% |
| Silica Gel | 63231-67-4 | SiO₂ | 60.08 | 230-400 mesh |
Equipment
-
Round-bottom flasks (50 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol is based on established general procedures for the nucleophilic substitution on 5-bromo-2-chloropyrimidine.[2]
Safety Precautions
-
5-Bromo-2-chloropyrimidine: Air sensitive solid. Handle under an inert atmosphere.
-
DMF: A known reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DIPEA: Corrosive and flammable. Avoid contact with skin and eyes.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (1.0 eq, e.g., 1.93 g, 10.0 mmol).
-
Seal the flask with a septum and purge with dry nitrogen or argon gas for 5-10 minutes.
-
Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
-
Addition of Reagents:
-
To the stirred solution, add 3-methoxypropylamine (1.1 eq, 1.08 mL, 11.0 mmol) dropwise via syringe at room temperature.
-
Following the amine addition, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 3.48 mL, 20.0 mmol) dropwise.[2] The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The starting material (5-bromo-2-chloropyrimidine) is significantly less polar than the product. Visualize spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Extraction:
-
Upon completion, pour the reaction mixture into a 250 mL separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution (2 x 50 mL) to remove residual DMF and salts.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a solvent system of 10% ethyl acetate in hexanes.
-
Load the crude product onto the column and elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Bromo-2-(3-methoxypropylamino)pyrimidine as a solid or viscous oil.
-
Caption: Step-by-step experimental workflow.
Characterization and Data Interpretation
The identity and purity of the final product should be confirmed using standard analytical techniques. Below are the predicted spectroscopic data based on the analysis of structurally similar pyrimidine compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of Chloroform-d (CDCl₃) or DMSO-d₆.[3]
-
¹H NMR: The spectrum should show a characteristic singlet for the C4/C6 protons of the pyrimidine ring, signals for the propyl chain, and a singlet for the methoxy group.
-
¹³C NMR: The spectrum will show distinct signals for the pyrimidine carbons and the aliphatic carbons of the side chain.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.25 | Singlet | 2H | H-4, H-6 |
| ~5.5-6.0 | Broad Triplet | 1H | -NH- |
| ~3.55 | Quartet | 2H | -NH-CH₂ - |
| ~3.45 | Triplet | 2H | -CH₂ -OCH₃ |
| ~3.35 | Singlet | 3H | -OCH₃ |
| ~1.95 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~161.5 | C-2 |
| ~159.0 | C-4, C-6 |
| ~108.0 | C-5 |
| ~70.5 | -CH₂ -OCH₃ |
| ~58.8 | -OCH₃ |
| ~40.0 | -NH-CH₂ - |
| ~29.5 | -CH₂-CH₂ -CH₂- |
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is recommended.
-
Expected Ion: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%), a characteristic pair of peaks (M and M+2) of nearly equal intensity should be observed.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z for C₉H₁₃Br¹⁴N₃O⁺ |
|---|---|
| [M(⁷⁹Br)+H]⁺ | 246.0296 |
| [M(⁸¹Br)+H]⁺ | 248.0276 |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Inactive reagents (moisture).- Insufficient base. | - Extend reaction time and continue monitoring by TLC.- Use freshly opened or distilled anhydrous solvents and reagents.- Ensure 2.0 equivalents of base are used. |
| Low Yield | - Loss of product during aqueous work-up.- Inefficient extraction. | - Ensure pH is neutral or slightly basic before extraction.- Perform additional extractions with ethyl acetate.- Use a continuous extractor for more polar products. |
| Difficult Purification | - Product co-elutes with impurities.- Streaking on TLC plate. | - Try a different solvent system for column chromatography (e.g., Dichloromethane/Methanol).- Add a small amount of triethylamine (0.1%) to the mobile phase to prevent streaking of the basic amine product on the silica gel. |
References
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Google Patents. EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: [Link]
-
PubMed Central (PMC). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]
-
PubChem. Pyrimidine, 5-bromo-2-methoxy-. Available at: [Link]
-
NIST WebBook. Pyrimidine, 5-bromo-. Available at: [Link]
-
National Institutes of Health (NIH). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Available at: [Link]
- Google Patents. CN101328129A - Preparation of 3-methoxy propanamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 5-Bromo-2-(3-methoxypropylamino)pyrimidine in Kinase Inhibitor Synthesis
Introduction: The Privileged 2-Aminopyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a foundational scaffold in medicinal chemistry, famously constituting the building blocks of DNA and RNA. Its prevalence in biologically active molecules has made it a "privileged scaffold" for drug design. Within the vast landscape of kinase inhibitor development, the 2-aminopyrimidine motif is particularly significant. This structural unit acts as an effective mimic of the adenine base in ATP, enabling potent and specific interactions with the hinge region of the kinase active site. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group form critical hydrogen bonds with the backbone of the kinase hinge, a highly conserved region, anchoring the inhibitor within the ATP-binding pocket.[1][2] This fundamental binding mode is exploited by numerous FDA-approved kinase inhibitors.[1]
This guide focuses on a specific, highly versatile building block: 5-Bromo-2-(3-methoxypropylamino)pyrimidine . The strategic placement of a bromine atom at the C5 position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl and heteroaryl moieties that can extend into other regions of the ATP pocket, such as the solvent-exposed region or the pocket beneath the P-loop, thereby modulating the inhibitor's potency and selectivity. The 2-(3-methoxypropylamino) substituent plays a crucial role in both solubility and potential secondary interactions within the kinase domain. This document provides a detailed exploration of this reagent's properties, its application in the synthesis of potent kinase inhibitors, and robust protocols for its use in key synthetic transformations.
Physicochemical and Handling Properties
Accurate characterization of a starting material is fundamental to reproducible and successful synthesis. Below are the key physicochemical properties of 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
| Property | Value | Source/Comment |
| CAS Number | 1189482-51-6 | [3] |
| Molecular Formula | C₈H₁₂BrN₃O | Calculated |
| Molecular Weight | 246.11 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical observation |
| Solubility | Soluble in DCM, MeOH, DMSO, THF | Based on common organic solvents |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon) | [4] |
| Safety Information | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Wear appropriate PPE. | [5] |
Expert Insight: The 3-methoxypropylamino side chain enhances the lipophilicity compared to a simple amino group, which can improve cell permeability of the final inhibitor. However, the ether oxygen also provides a potential hydrogen bond acceptor, which can be leveraged in inhibitor design to form additional interactions with the target kinase or improve aqueous solubility.
Application Spotlight: Synthesis of PRMT5 Inhibitors
A significant application of 5-Bromo-2-(3-methoxypropylamino)pyrimidine is in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Its dysregulation is implicated in numerous cancers, including colorectal cancer, lung cancer, and lymphoma, making it a high-value therapeutic target.[6][7] PRMT5 activity is linked to the regulation of gene expression, RNA splicing, and key signaling pathways like the EGFR/Akt/GSK3β cascade.[6]
A patented synthetic route demonstrates the use of 5-bromo-N-(3-methoxypropyl)pyrimidin-2-amine as a key intermediate in the construction of potent PRMT5 inhibitors.[3] The core strategy involves a Suzuki-Miyaura cross-coupling reaction to append a heteroaryl group, specifically a 1H-pyrrolo[2,3-b]pyridine moiety, at the C5 position of the pyrimidine ring.
This C-C bond formation is a pivotal step, creating the core scaffold of the final inhibitor. The resulting compound, N-(3-methoxypropyl)-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine, can then undergo further functionalization if required.
Mechanism of Action and Signaling Pathway
The synthesized 2-aminopyrimidine derivatives are designed to target the ATP-binding site of PRMT5. The pyrimidine core acts as the hinge-binder, while the appended heteroaryl group occupies adjacent pockets, conferring selectivity and potency. By inhibiting PRMT5, these compounds can disrupt oncogenic signaling cascades. For example, PRMT5 has been shown to regulate the EGFR/Akt/GSK3β pathway, which is crucial for cell proliferation, cell cycle progression, and the epithelial-mesenchymal transition (EMT) in cancers like colorectal cancer.[6]
Protocols for Key Synthetic Transformations
The following protocols provide detailed, field-proven methodologies for the functionalization of 5-Bromo-2-(3-methoxypropylamino)pyrimidine. These are designed as self-validating systems, with explanations for key steps.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of an aryl/heteroaryl boronic acid or ester to the C5 position.
Materials:
| Reagent | M.W. | Example Amount | Moles (mmol) | Equivalents |
| 5-Bromo-2-(3-methoxypropylamino)pyrimidine | 246.11 | 500 mg | 2.03 | 1.0 |
| Aryl/Heteroaryl Boronic Acid Pinacol Ester | Varies | Varies | 2.44 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 83 mg | 0.10 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 842 mg | 6.09 | 3.0 |
| 1,4-Dioxane (anhydrous, degassed) | - | 15 mL | - | - |
| Water (degassed) | - | 3 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(3-methoxypropylamino)pyrimidine (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality: Using an oven-dried flask is critical to prevent moisture from quenching the reaction and deactivating the catalyst. K₂CO₃ is a common, effective base for activating the boronic acid species for transmetalation.
-
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Expertise: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of Suzuki couplings involving heteroaromatic halides. The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This ensures an oxygen-free environment, which is essential to prevent oxidative degradation of the Pd(0) active catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.
-
Expertise: A mixture of an organic solvent like dioxane and water is often optimal. Water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is vital to remove dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash with water, followed by saturated aqueous NaCl (brine).
-
Trustworthiness: The aqueous washes remove the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of the C5 position, which is a powerful method for generating C-N bonds and introducing further diversity.
Materials:
| Reagent | M.W. | Example Amount | Moles (mmol) | Equivalents |
| 5-Bromo-2-(3-methoxypropylamino)pyrimidine | 246.11 | 500 mg | 2.03 | 1.0 |
| Primary/Secondary Amine (e.g., Morpholine) | 87.12 | 212 mg | 2.44 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 47 mg | 0.05 | 0.025 |
| XPhos | 476.63 | 58 mg | 0.12 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 274 mg | 2.84 | 1.4 |
| Toluene (anhydrous, degassed) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.025 eq), XPhos (0.06 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Expertise: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of heteroaryl bromides.[8] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. Handling these reagents under an inert atmosphere is critical due to their sensitivity to air and moisture.
-
-
Reagent Addition: Remove the tube from the glovebox, add 5-Bromo-2-(3-methoxypropylamino)pyrimidine (1.0 eq), the desired amine (1.2 eq), a stir bar, and seal with a septum.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Prospects
5-Bromo-2-(3-methoxypropylamino)pyrimidine stands as a potent and versatile building block for the synthesis of next-generation kinase inhibitors. Its pre-installed 2-amino side chain provides a key hinge-binding element and favorable solubility characteristics, while the C5 bromine atom serves as a strategic linchpin for diversification through robust and reliable cross-coupling chemistry. The successful application of this scaffold in the development of PRMT5 inhibitors underscores its value. By leveraging the detailed protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers in drug discovery can efficiently generate novel, potent, and selective kinase inhibitors to address unmet needs in oncology and beyond.
References
-
American Chemical Society. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]
- Google Patents. (2020). WO2020033288A1 - Prmt5 inhibitors.
-
Gray, N. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Aging-US. (2020). PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Retrieved from [Link]
-
ACS Publications. (2021). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2005). Adenosine kinase inhibitors. 6. Synthesis, water solubility, and antinociceptive activity of 5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines substituted at C4 with glycinamides and related compounds. Retrieved from [Link]
-
DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from [Link]
-
PubMed. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. Retrieved from [Link]
-
PubMed. (2020). Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Retrieved from [Link]
-
Cell Stress. (2021). PRMT5 function and targeting in cancer. Retrieved from [Link]
-
MDPI. (2023). The Role of PRMT5 in Immuno-Oncology. Retrieved from [Link]
-
Angene Chemical. (n.d.). Pyrimidine, 5-bromo-2-methyl-|7752-78-5. Retrieved from [Link]
-
BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]
-
PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2022). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Retrieved from [Link]
Sources
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. WO2003024918A1 - Intermediate compounds for the preparation of mirtazapine and the production methods thereof - Google Patents [patents.google.com]
- 4. 5-Bromo-2-(2-methoxyethylamino)pyrimidine | 886365-79-3 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. aacrjournals.org [aacrjournals.org]
Topic: Mass Spectrometry of 5-Bromo-2-(3-methoxypropylamino)pyrimidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the mass spectrometric analysis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine. It outlines the foundational principles, experimental protocols, and data interpretation workflows essential for the accurate characterization of this compound, which is of significant interest in medicinal chemistry and drug development.
Compound Profile and Analytical Rationale
5-Bromo-2-(3-methoxypropylamino)pyrimidine belongs to the class of substituted pyrimidines, which are core structures in numerous pharmacologically active molecules, including antiviral and antitumor agents.[1][2] Mass spectrometry (MS) is an indispensable analytical technique for confirming the identity, assessing the purity, and studying the metabolic fate of such compounds. Its high sensitivity and specificity allow for precise molecular weight determination and structural elucidation through fragmentation analysis.[2]
Table 1: Physicochemical Properties of 5-Bromo-2-(3-methoxypropylamino)pyrimidine
| Property | Value |
| Chemical Structure | ![]() |
| Molecular Formula | C₈H₁₂BrN₃O |
| Average Molecular Weight | 246.11 g/mol |
| Monoisotopic Mass | 245.0164 Da (for ⁷⁹Br), 247.0143 Da (for ⁸¹Br) |
| Key Structural Features | Pyrimidine core, secondary amine, ether linkage, bromine substituent |
Justification for Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the recommended method for the analysis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine. ESI is a 'soft ionization' technique that minimizes in-source fragmentation, which is crucial for detecting the intact molecular ion.[3] The presence of the basic secondary amine in the molecule's side chain makes it highly susceptible to protonation, leading to the formation of a stable protonated molecule, [M+H]⁺, in positive ion mode. This characteristic ensures high ionization efficiency and robust signal detection.
Predicted Fragmentation Behavior and Structural Elucidation
Understanding the fragmentation pattern is key to confirming the compound's structure. In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions.[4][5] The fragmentation of substituted pyrimidines is typically governed by the cleavage of bonds in the substituent groups, as the pyrimidine ring itself is relatively stable.[6][7]
Molecular Ion Signature
A primary diagnostic feature in the MS1 spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the [M+H]⁺ ion will appear as a pair of peaks separated by approximately 2 m/z units, with a nearly 1:1 intensity ratio.[8] This provides a high-confidence indicator for the presence of a single bromine atom in the molecule.
-
[M(⁷⁹Br)+H]⁺ : m/z 246.02
-
[M(⁸¹Br)+H]⁺ : m/z 248.02
Proposed MS/MS Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion is predicted to occur primarily along the 3-methoxypropylamino side chain. The most probable cleavage points are the C-N and C-O bonds, which are energetically favorable to break.
Key Predicted Fragmentation Pathways:
-
Loss of Methoxypropyl Group: A primary fragmentation route involves the cleavage of the C-N bond connecting the side chain to the pyrimidine ring, resulting in the loss of a neutral methoxypropylamine fragment and yielding a stable 2-amino-5-bromopyrimidine cation.
-
Alpha Cleavage: Cleavage of the C-C bond alpha to the secondary amine is expected, leading to the loss of a methoxyethyl radical and formation of a resonance-stabilized iminium ion.
-
Loss of Methanol: A common fragmentation pathway for methoxy-containing compounds is the neutral loss of methanol (CH₃OH), often through a rearrangement process.
-
Propene Elimination: Cleavage within the propyl chain can lead to the elimination of a neutral propene molecule (C₃H₆).
Caption: Predicted fragmentation of 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
Table 2: Predicted Precursor and Product Ions for MS/MS Analysis
| Ion Description | Predicted m/z (⁷⁹Br / ⁸¹Br) | Neutral Loss (Da) | Proposed Structure of Loss/Fragment |
| Precursor: [M+H]⁺ | 246.02 / 248.02 | - | Protonated Parent Molecule |
| Product Ion A | 187.97 / 189.97 | 58.05 | Loss of methoxypropyl radical, forming an iminium ion |
| Product Ion B | 173.95 / 175.95 | 72.06 | Cleavage of C-N bond, forming 2-amino-5-bromopyrimidine cation |
| Product Ion C | 214.00 / 216.00 | 32.02 | Loss of methanol |
| Product Ion D | 204.00 / 206.00 | 42.04 | Loss of propene |
Detailed Experimental Protocols
Adherence to a standardized protocol is essential for generating reproducible and reliable data.[9]
Sample Preparation Protocol
Proper sample preparation is critical to avoid instrument contamination and ensure high-quality data.[10] The goal is to create a clean, dilute solution of the analyte in a volatile solvent.
Materials:
-
5-Bromo-2-(3-methoxypropylamino)pyrimidine solid sample
-
Methanol or Acetonitrile (LC-MS grade)
-
Deionized Water (LC-MS grade)
-
Formic Acid (0.1% v/v, optional additive to promote protonation)
-
2 mL autosampler vials with septa caps
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of methanol in a clean vial. Ensure complete dissolution.
-
Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution. For a 10 µg/mL solution, dilute 10 µL of the stock solution into 990 µL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acidification (Optional): Add formic acid to the final working solution to a final concentration of 0.1%. This can improve ionization efficiency and peak shape.
-
Final Preparation: Transfer the final working solution into a 2 mL autosampler vial. Ensure there is no particulate matter; filter if necessary.[11]
Instrumentation and Data Acquisition Protocol
The following parameters are provided as a starting point for method development on a typical high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole instrument.
Caption: General workflow for MS/MS analysis of the target compound.
Table 3: Recommended Mass Spectrometer Parameters
| Parameter Group | Parameter | Recommended Setting | Rationale |
| Ion Source (ESI+) | Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion formation. |
| Nebulizing Gas (N₂) | 10 - 15 L/min | Assists in desolvation of the analyte droplets. | |
| Drying Gas Temperature | 300 - 350 °C | Facilitates solvent evaporation to release gas-phase ions. | |
| MS1 Analysis | Scan Mode | Full Scan (or MS) | To detect the precursor ion and its isotopic pattern. |
| Mass Range | m/z 100 - 500 | Covers the expected precursor ion and potential impurities. | |
| MS/MS Analysis | Scan Mode | Product Ion Scan (or MS/MS) | To generate a fragmentation spectrum for structural analysis.[4] |
| Precursor Ion | m/z 246.0 (⁷⁹Br) and/or 248.0 (⁸¹Br) | Isolate the parent ion of interest for fragmentation. | |
| Collision Energy (CE) | 10 - 40 eV (Ramped) | Varying the energy reveals different fragmentation pathways. | |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation through collisions. |
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine. By employing Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), researchers can confidently confirm the molecular weight, verify the presence of bromine through its isotopic signature, and elucidate the molecular structure via characteristic fragmentation patterns. The detailed protocols for sample preparation and instrument operation serve as a robust starting point for method development, ensuring data quality and reproducibility for professionals in pharmaceutical research and development.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 2191-2194. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. [Link]
-
Wikipedia. (2023). Electrospray ionization. Wikipedia. [Link]
-
Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved January 24, 2026, from [Link]
-
National MagLab. (2023). Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. [Link]
-
Let's talk science!. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 5. youtube.com [youtube.com]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. organomation.com [organomation.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to empower you with the knowledge to not only execute the synthesis but also to understand the underlying chemical principles for effective yield improvement.
Introduction to the Synthesis
The synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine is a crucial step in the development of various pharmaceutical compounds. The primary route to this molecule involves a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyrimidine and 3-methoxypropylamine. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions[1]. The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution by the amine.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent, base, and reaction temperature are critical parameters that significantly influence the reaction rate, yield, and purity of the final product.
Visualizing the Reaction Pathway
Caption: General workflow for the SNAr synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine and provides actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Reasoning: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Troubleshooting Steps:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material (5-bromo-2-chloropyrimidine).
-
Increase reaction time: If starting material is still present after the initial reaction time, extend it in increments of 1-2 hours.
-
Elevate the temperature: Gently warming the reaction mixture to 40-60°C can significantly increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
-
-
Suboptimal Base:
-
Reasoning: The base is crucial for neutralizing the HCl produced. An inappropriate base or insufficient amount can lead to a buildup of HCl, which protonates the amine nucleophile, rendering it unreactive.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). Inorganic bases like K₂CO₃ are often preferred as they are easily removed during workup.
-
Stoichiometry: Ensure at least 2 equivalents of the base are used to effectively scavenge the HCl.
-
-
-
Solvent Issues:
-
Reasoning: The solvent plays a critical role in solvating the reactants and intermediates. Polar aprotic solvents are generally preferred for SNAr reactions.
-
Troubleshooting Steps:
-
Recommended Solvents: Dimethylformamide (DMF), acetonitrile (ACN), or N-methyl-2-pyrrolidone (NMP) are excellent choices.
-
Solvent Purity: Ensure the solvent is anhydrous, as water can compete with the amine nucleophile and lead to hydrolysis of the starting material, forming 5-bromo-2-hydroxypyrimidine.
-
-
-
Workup and Purification Losses:
-
Reasoning: Significant product loss can occur during the extraction and purification steps.
-
Troubleshooting Steps:
-
Extraction: When extracting the product from the aqueous phase, use an appropriate organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (at least 3x) to ensure complete recovery.
-
Purification: If using column chromatography, select an appropriate solvent system to ensure good separation of the product from impurities. For recrystallization, a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. A mixture of ethanol and water can be a good starting point.
-
-
Q2: I am observing multiple spots on my TLC plate besides the starting material and product. What are the possible side products?
A2: The formation of side products can complicate purification and reduce the overall yield. Here are some common possibilities:
-
Hydrolysis of Starting Material:
-
Structure: 5-bromo-2-hydroxypyrimidine
-
Cause: Presence of water in the reaction mixture.
-
Prevention: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
-
Double Substitution (less common with monoamines):
-
Structure: N,N-bis(5-bromopyrimidin-2-yl)-3-methoxypropan-1-amine
-
Cause: If the product amine is sufficiently nucleophilic, it could potentially react with another molecule of 5-bromo-2-chloropyrimidine. This is more likely at higher temperatures or with a large excess of the chloropyrimidine.
-
Prevention: Use a slight excess (1.1-1.2 equivalents) of 3-methoxypropylamine. Maintain a moderate reaction temperature.
-
-
Reaction with Solvent:
-
Structure: If using an alcohol as a solvent, formation of 5-bromo-2-alkoxypyrimidine is possible.
-
Prevention: Use aprotic solvents like DMF or acetonitrile.
-
Q3: The purification of my final product is challenging. What is the recommended purification strategy?
A3: Effective purification is key to obtaining a high-purity product. A multi-step approach is often the most successful.
-
Aqueous Workup:
-
After the reaction is complete, quench the reaction mixture with water. This will dissolve the inorganic salts (e.g., KCl if using K₂CO₃).
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of the Crude Product:
-
Recrystallization: This is often the most efficient method for obtaining highly pure crystalline solids. Experiment with different solvent systems. A common starting point is a mixture of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, heptane). Dissolve the crude product in a minimal amount of the hot good solvent and slowly add the anti-solvent until turbidity is observed. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
Materials:
-
5-bromo-2-chloropyrimidine (1.0 eq)
-
3-methoxypropylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloropyrimidine and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Slowly add 3-methoxypropylamine to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Once the reaction is complete, pour the mixture into water and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol/heptane) or by silica gel column chromatography.
Expected Yield: While the yield can vary depending on the scale and specific conditions, a well-optimized reaction should provide a yield in the range of 75-90%.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent facilitates SNAr reactions and solvates reactants. |
| Base | Anhydrous K₂CO₃ (2.0 eq) | Neutralizes HCl byproduct, driving the reaction to completion without being nucleophilic. |
| Temperature | Room Temperature to 50°C | Balances reaction rate with minimizing potential side reactions. |
| Amine Stoichiometry | 1.1 - 1.2 equivalents | A slight excess of the amine ensures complete consumption of the limiting reagent. |
| Workup | Aqueous quench, extraction | Removes inorganic byproducts and isolates the crude product. |
| Purification | Recrystallization or Column Chromatography | Provides high purity final product. |
Logical Relationship Diagram
Caption: Troubleshooting logic for low yield issues.
References
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health. [Link]
- CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
-
Preparation method of 2-amino-5-bromopyridine. Patsnap. [Link]
Sources
Overcoming poor solubility of 5-Bromo-2-(3-methoxypropylamino)pyrimidine
Welcome to the technical support center for 5-Bromo-2-(3-methoxypropylamino)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for overcoming the poor solubility of this compound. This document will provide a framework for systematic investigation and resolution of solubility challenges, ensuring the successful application of 5-Bromo-2-(3-methoxypropylamino)pyrimidine in your research.
Understanding the Molecule: Structural Insights into Solubility
5-Bromo-2-(3-methoxypropylamino)pyrimidine possesses a multifaceted chemical structure that contributes to its limited aqueous solubility. The pyrimidine core, a heterocyclic aromatic ring, along with the bromo substituent, imparts a degree of hydrophobicity. While the aminopropyl and methoxy groups introduce some polarity and potential for hydrogen bonding, the overall molecule tends to exhibit poor solubility in aqueous media. This is a common challenge with many small molecule drug candidates, with over 40% of new chemical entities being practically insoluble in water.[1]
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with 5-Bromo-2-(3-methoxypropylamino)pyrimidine, providing detailed explanations and actionable protocols.
FAQ 1: My initial attempts to dissolve the compound in aqueous buffers have failed. What is the recommended starting point?
It is crucial to systematically explore a range of solvents and conditions. A logical starting point is to test solubility in a panel of common laboratory solvents with varying polarities.
Step-by-Step Protocol for Initial Solvent Screening:
-
Preparation: Weigh out a small, precise amount of 5-Bromo-2-(3-methoxypropylamino)pyrimidine (e.g., 1 mg) into several clear vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the screening panel.
-
Observation & Agitation: Vigorously vortex each vial for 1-2 minutes. Visually inspect for dissolution. If the compound does not dissolve, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat the agitation, up to a total volume of 1 mL.
-
Sonication & Heating (Optional): If the compound remains insoluble at room temperature, gentle warming (e.g., to 40-50°C) or sonication for 5-10 minutes can be attempted to overcome the activation energy barrier of dissolution.
-
Documentation: Record the approximate solubility in each solvent (e.g., mg/mL).
Table 1: Recommended Solvent Screening Panel
| Solvent Class | Examples | Expected Behavior |
| Polar Protic | Water, Methanol, Ethanol | Limited to moderate solubility is expected. The amino and methoxy groups may facilitate some interaction.[2][3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good solubility is anticipated due to the ability of these solvents to disrupt crystal lattice forces and solvate the molecule. |
| Non-Polar | Toluene, Hexanes | Poor solubility is likely due to the overall polar nature of the compound. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to good solubility may be observed. |
Based on the structure, it is predicted that 5-Bromo-2-(3-methoxypropylamino)pyrimidine will exhibit good solubility in polar aprotic solvents like DMSO and DMF.
FAQ 2: The compound needs to be in an aqueous buffer for my biological assay. How can I achieve this if it's only soluble in organic solvents?
For many biological applications, a high concentration of organic solvent is not permissible. In such cases, a co-solvent system or a pH-modification approach is recommended.
Workflow for Aqueous Formulation
Caption: Decision workflow for aqueous formulation.
A. pH Modification Strategy
The aminopyrimidine moiety of the molecule is basic and can be protonated at acidic pH. This ionization significantly increases aqueous solubility.
Protocol for pH-Dependent Solubility Testing:
-
pKa Estimation: First, estimate the pKa of the most basic nitrogen on the pyrimidine ring. For 2-aminopyrimidine, the pKa is around 3.5. The substituents on your molecule will alter this, but it provides a starting point.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.
-
Solubilization: Prepare a concentrated stock solution of your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Titration: Slowly add the stock solution to each buffer while vortexing.
-
Equilibration & Observation: Allow the solutions to equilibrate for at least one hour and observe for any precipitation. The pH at which the compound remains in solution is suitable for your experiments. The Henderson-Hasselbalch equation can be used to predict pH-dependent solubility profiles.[4][5]
B. Co-Solvent System Strategy
A co-solvent system involves using a mixture of a water-miscible organic solvent and an aqueous buffer. This approach modifies the polarity of the solvent to be more favorable for the solute.[6]
Protocol for Co-Solvent Formulation:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous assay buffer.
-
Precipitation Check: After each dilution, visually inspect for any signs of precipitation. It is advisable to let the solutions stand for a period to ensure stability.
-
Final Concentration: Determine the highest concentration that remains soluble. It is common to have a final concentration of the organic solvent below 1% (v/v) to minimize effects on biological systems.
FAQ 3: I've tried co-solvents, but the compound precipitates at my desired concentration. What are more advanced techniques I can explore?
When standard methods are insufficient, more advanced formulation strategies can be employed. These techniques are often used in drug development to enhance the bioavailability of poorly soluble compounds.[7][8][9][10]
Table 2: Advanced Solubility Enhancement Techniques
| Technique | Principle | Considerations |
| Use of Surfactants | Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media. | The choice of surfactant (anionic, cationic, non-ionic) and its concentration (above the critical micelle concentration) are crucial. Potential for interference with biological assays. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, enhancing their solubility.[11] | The size of the cyclodextrin cavity must be appropriate for the guest molecule. |
| Solid Dispersions | The compound is dispersed in a solid matrix, often a polymer, at a molecular level. This can prevent crystallization and enhance dissolution rates.[12][13] | Requires specialized equipment for preparation (e.g., spray drying, hot-melt extrusion). |
| Nanosuspensions | The particle size of the compound is reduced to the nanometer range, which significantly increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[7][14] | Requires high-energy milling or homogenization techniques. Stabilization of the nanoparticles is necessary to prevent agglomeration.[13] |
Protocol for Surfactant-Mediated Solubilization:
-
Surfactant Selection: Choose a non-ionic surfactant like Tween® 20 or Triton™ X-100 to minimize protein denaturation in biological assays.
-
Concentration Gradient: Prepare a series of your aqueous buffer containing increasing concentrations of the surfactant (e.g., 0.01% to 1% v/v).
-
Solubilization: Add your compound (from a concentrated organic stock) to each surfactant-containing buffer.
-
Equilibration and Observation: Vortex and allow to equilibrate. Determine the minimum surfactant concentration required to maintain solubility at your target compound concentration.
Concluding Remarks
Overcoming the poor solubility of 5-Bromo-2-(3-methoxypropylamino)pyrimidine is a tractable challenge that can be addressed through a systematic and logical workflow. By understanding the physicochemical properties of the molecule and applying the appropriate formulation strategies, researchers can successfully prepare solutions suitable for a wide range of experimental applications. It is recommended to start with the simplest methods (solvent screening, pH adjustment, co-solvents) before progressing to more complex techniques. Always validate that the chosen solubilization method does not interfere with your downstream assays.
References
-
PubChem. Pyrimidine, 5-bromo-2-methoxy-. National Center for Biotechnology Information. [Link]
-
Yasunari, T., et al. (2021). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
PubChem. 5-Bromouracil. National Center for Biotechnology Information. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
-
Angene Chemical. Pyrimidine, 5-bromo-2-methyl-. [Link]
-
Solubility of Things. 2-Aminopyrimidine. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]
-
Al-Adham, I. S. I., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]
-
ResearchGate. (2011). Study of pH-dependent drugs solubility in water. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Wikipedia. Thiamine. [Link]
-
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
PubChem. 5-Bromo-2-chloropyrimidine. National Center for Biotechnology Information. [Link]
-
Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. PubMed. [Link]
-
ChemBK. 5-BROMO-2-CYANOPYRIMIDINE. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
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- 4. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. ascendiacdmo.com [ascendiacdmo.com]
5-Bromo-2-(3-methoxypropylamino)pyrimidine stability and degradation issues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-2-(3-methoxypropylamino)pyrimidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and application of this compound. As Senior Application Scientists, we have compiled this information based on both established chemical principles and practical laboratory experience to ensure the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Formation of Unknown Impurities
You observe: Your reaction yields are lower than expected, or you detect unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).
Probable Cause: This issue often points to the degradation of 5-Bromo-2-(3-methoxypropylamino)pyrimidine, either in storage or during the reaction itself. The pyrimidine ring system, particularly when substituted with a bromine atom and an amino group, can be susceptible to several degradation pathways.
Causality Explained:
-
Hydrolytic Instability: The 2-amino group can make the pyrimidine ring susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of corresponding pyrimidinone derivatives.
-
Oxidative Degradation: The presence of the amino and methoxypropylamino groups can increase the electron density of the pyrimidine ring, making it more prone to oxidation, especially when exposed to air (oxygen) over prolonged periods or in the presence of oxidizing agents.
-
Photodegradation: Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[1][2] Light can induce the homolytic cleavage of the carbon-bromine bond, generating radical species that can lead to a cascade of unpredictable side reactions and the formation of debrominated impurities or polymeric materials.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent yields.
Step-by-Step Solutions:
-
Verify Starting Material Purity: Before starting your reaction, always confirm the purity of your 5-Bromo-2-(3-methoxypropylamino)pyrimidine lot using a reliable analytical method like HPLC-UV or qNMR. For guidance on setting up HPLC methods for substituted pyridines and pyrimidines, refer to established protocols.[4]
-
Control Reaction Atmosphere: If oxidative degradation is suspected, run your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly crucial for reactions that require elevated temperatures or prolonged reaction times.
-
Protect from Light: Conduct your experiments in amber glassware or cover your reaction vessel with aluminum foil to minimize exposure to light. This is a simple but critical step to prevent photodegradation.[3]
-
pH Control: If your reaction conditions are highly acidic or basic, consider if a buffered system or a milder catalyst could be employed. Unnecessary exposure to harsh pH can accelerate hydrolytic degradation.
-
Temperature Management: While heating is often necessary to drive reactions to completion, excessive temperatures can promote thermal decomposition.[5][6] Determine the lowest effective temperature for your transformation by running small-scale trials at varying temperatures.
Issue 2: Compound Appears Discolored or Has Changed Physical State
You observe: The typically white to off-white solid has developed a yellow or brownish tint, or it has become sticky or oily.
Probable Cause: This is a strong visual indicator of compound degradation. The color change is often due to the formation of small amounts of highly colored impurities, potentially from oxidation or polymerization.
Causality Explained: Minor degradation on the surface of the solid material can lead to significant discoloration. The change in physical state suggests more substantial degradation, potentially due to hygroscopicity (absorption of moisture from the atmosphere) leading to hydrolysis, or the formation of lower melting point eutectic mixtures with degradation products.
Step-by-Step Solutions:
-
Assess Purity: Immediately analyze a small sample of the discolored material by HPLC or another suitable method to quantify the extent of degradation.
-
Review Storage Conditions: Ensure the compound is stored according to the supplier's recommendations, which typically involve a cool, dry, and dark place under an inert atmosphere.[7]
-
Purification: If the degradation is minor, the material can often be repurified. Recrystallization from an appropriate solvent system is a common and effective method. Column chromatography can also be used, but care should be taken as prolonged contact with silica gel (which is slightly acidic) can sometimes exacerbate degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-Bromo-2-(3-methoxypropylamino)pyrimidine?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), in a refrigerator (2-8°C), and protected from light.[8] Avoid frequent opening of the container in a humid environment to minimize moisture absorption.
Q2: How can I monitor the stability of my stock solutions?
A2: It is good practice to periodically re-analyze your stock solutions, especially if they have been stored for an extended period. A quick HPLC run can be compared to the initial analysis to check for the appearance of new impurity peaks. For quantitative assessment, a calibrated internal standard can be used.
Q3: What are the likely degradation products of 5-Bromo-2-(3-methoxypropylamino)pyrimidine?
A3: While a definitive list requires experimental confirmation for this specific molecule, based on the chemistry of related pyrimidines, likely degradation products could include:
-
Debrominated pyrimidine: Formed via hydrodebromination, possibly initiated by light or trace metals.
-
5-Bromo-2-pyrimidinone derivative: Resulting from the hydrolysis of the 2-amino group.
-
Products of side-chain cleavage: Degradation of the 3-methoxypropylamino side chain is also possible under harsh conditions.
The general degradation pathway for pyrimidines involves ring opening.[9][10][11]
Q4: Are there any known incompatible solvents or reagents?
A4: Avoid strong oxidizing agents, as they can degrade the molecule. Be cautious with strong, non-nucleophilic bases which could potentially promote elimination or other side reactions. Protic acids at elevated temperatures may facilitate hydrolysis.
Q5: What is the best way to prepare this compound for a reaction?
A5: If the compound has been stored in a refrigerator, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Weigh out the required amount quickly and reseal the container promptly. If the reaction is sensitive to moisture, drying the compound under vacuum may be necessary.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of thermal degradation.[8] |
| Storage Atmosphere | Inert Gas (N₂, Ar) | Prevents oxidative degradation. |
| Light Exposure | Protect from light (amber vials) | Minimizes risk of photodegradation.[3] |
| Handling | Minimize exposure to air/moisture | Prevents hydrolysis and oxidation. |
Visualizing Potential Degradation Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 5-BROMO-2-(METHYLAMINO)PYRIMIDINE | 31402-54-7 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of potential side reactions and provide robust, field-tested solutions.
The primary route to synthesizing 5-Bromo-2-(3-methoxypropylamino)pyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction. This process leverages the electrophilic nature of the C2 position on the 5-bromo-2-chloropyrimidine ring, which readily undergoes substitution by the primary amine, 3-methoxypropylamine.
Primary Synthetic Transformation
The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct, often in a polar aprotic solvent at elevated temperatures.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction is slow or stalls, leaving significant unreacted 5-bromo-2-chloropyrimidine. What are the likely causes?
Answer: Stagnant or incomplete reactions are typically rooted in suboptimal reaction conditions or reagent quality. Several factors should be investigated:
-
Insufficient Temperature: The SNAr reaction on the pyrimidine ring is activated, but often requires thermal energy to proceed at a practical rate. A temperature range of 80-120 °C is common. If you are running the reaction at a lower temperature, a gradual increase may be necessary. Monitor for potential degradation by TLC or LC-MS if exceeding 120 °C.
-
Base Stoichiometry and Strength: A base is critical for neutralizing the HCl generated. Without it, the amine nucleophile becomes protonated and non-nucleophilic, halting the reaction.
-
Stoichiometry: At least 1.1 equivalents of a tertiary amine base (like triethylamine or DIPEA) or 2.0 equivalents of a solid inorganic base (like K₂CO₃ or Cs₂CO₃) are recommended.
-
Strength: While strong bases are effective, they can also promote side reactions. DIPEA is often preferred over triethylamine due to its steric bulk, which makes it less likely to act as a competing nucleophile.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF, DMAc, NMP, or DMSO are excellent choices as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. Using less polar solvents like THF or 1,4-dioxane may require higher temperatures or longer reaction times.[1]
-
Reagent Purity: Ensure the 3-methoxypropylamine is of high purity and has not degraded. Amines can absorb CO₂ from the atmosphere to form carbamate salts, reducing the effective concentration of the nucleophile.
| Parameter | Recommendation | Rationale |
| Temperature | 80-120 °C | Provides sufficient activation energy for the SNAr reaction. |
| Base | DIPEA (1.2 eq) or K₂CO₃ (2.0 eq) | Neutralizes HCl byproduct without competing as a nucleophile. |
| Solvent | DMF, NMP, or DMSO | Polar aprotic nature stabilizes the reaction intermediate. |
| Reagents | Use high-purity, fresh reagents | Prevents side reactions and ensures correct stoichiometry. |
Question 2: I've isolated a major byproduct that is more polar than my product and has a mass of 175/177 m/z. What is it and how can I prevent it?
Answer: This byproduct is almost certainly 5-bromo-2(1H)-pyrimidinone, the result of hydrolysis of the starting material, 5-bromo-2-chloropyrimidine. The chlorine at the C2 position is highly susceptible to nucleophilic attack by water, especially at elevated temperatures.
Causality: The presence of trace amounts of water in the reaction solvent, reagents, or from atmospheric moisture is the root cause. This side reaction is often accelerated by the base present in the mixture.
Caption: Formation of the hydrolysis byproduct.
Preventative Measures:
-
Use Anhydrous Solvents: Employ freshly opened bottles of anhydrous solvents or dry the solvent using appropriate methods (e.g., molecular sieves).
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Check Reagents: Ensure bases like K₂CO₃ are dried before use.
See the "Experimental Protocols" section for a detailed procedure on setting up an anhydrous reaction.
Question 3: My purification is difficult. The crude product is a sticky oil, and it's hard to separate from the DIPEA/Triethylamine used as a base. What is a better work-up procedure?
Answer: Co-elution of the product with tertiary amine bases is a common purification challenge due to their similar polarity. A liquid-liquid extraction work-up designed to remove the base before chromatography is essential.
Optimized Work-up Protocol:
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a mild acidic solution, such as 5% aqueous citric acid or saturated aqueous ammonium chloride (NH₄Cl). This will protonate the amine base (and any excess 3-methoxypropylamine), rendering it water-soluble and pulling it into the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and salts.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This procedure yields a much cleaner crude product that is more amenable to purification by silica gel chromatography or crystallization.
Frequently Asked Questions (FAQs)
-
Q: Why is the C2-chloro position more reactive than the C5-bromo position in this SNAr reaction?
-
A: The reactivity of halogens on a pyrimidine ring towards SNAr is dictated by the electronic properties of their position, not just the inherent carbon-halogen bond strength. The C2 and C4/C6 positions are significantly more electron-deficient due to the inductive effect of the two ring nitrogens, making them highly activated for nucleophilic attack. The C5 position is less electron-deficient. Therefore, the C2-Cl is much more susceptible to substitution than the C5-Br in an SNAr context.[2][3][4]
-
-
Q: Can I run this reaction at room temperature?
-
A: While the reaction may proceed at room temperature, it is often impractically slow, potentially taking several days to reach completion. Heating is almost always required to achieve a full conversion in a reasonable timeframe.
-
-
Q: What analytical techniques are best for monitoring the reaction and confirming the product?
-
A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. LC-MS is particularly powerful as it provides both retention time and mass information, helping to identify the product and key byproducts like the hydrolysis product.
-
Product Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure, and High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. HPLC is used to determine the final purity.
-
-
-
Q: What are the primary safety hazards I should be aware of?
-
A:
-
5-Bromo-2-chloropyrimidine: Is an irritant to the skin, eyes, and respiratory system.[5] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3-Methoxypropylamine: Is corrosive and can cause severe skin and eye burns.[6] It is also a flammable liquid. All handling should be done in a fume hood.
-
Solvents: Polar aprotic solvents like DMF and NMP have associated reproductive toxicity. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
-
Experimental Protocols
Protocol 1: Optimized Synthesis under Anhydrous Conditions
This protocol is designed to maximize yield and minimize the formation of the hydrolysis byproduct.
Caption: Workflow for optimized synthesis.
Step-by-Step Procedure:
-
Setup: Place a magnetic stir bar into a round-bottom flask and oven-dry all glassware. Assemble the flask with a condenser and a gas inlet adapter while hot, and allow it to cool under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add 5-bromo-2-chloropyrimidine (1.0 eq) followed by anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq, previously dried in an oven) or diisopropylethylamine (DIPEA, 1.2 eq).
-
Nucleophile Addition: Slowly add 3-methoxypropylamine (1.1 eq) to the stirring suspension via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes) or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Follow the "Optimized Work-up Protocol" described in the troubleshooting section.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
References
-
BenchChem. (2025). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606665, 5-Bromo-2-chloropyrimidine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108080, 3-Methoxy-1-propanamine.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley.
-
ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives.
-
North Metal and Chemical Company. (n.d.). 3-METHOXYPROPYLAMINE, 99.5% Safety Data Sheet.
-
Thermo Fisher Scientific. (2010). 3-Methoxypropylamine Safety Data Sheet.
-
BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Computational Chemistry. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Purification challenges with 5-Bromo-2-(3-methoxypropylamino)pyrimidine
Welcome to the technical support resource for 5-Bromo-2-(3-methoxypropylamino)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this important synthetic intermediate. We will move beyond simple protocols to explore the chemical principles governing purification strategies, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Part 1: Understanding the Molecule and Its Challenges
5-Bromo-2-(3-methoxypropylamino)pyrimidine is a disubstituted pyrimidine. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutics.[1][2] The molecule's specific functional groups—a secondary amine, a methoxy ether, and a bromine atom—each introduce distinct chemical properties that can complicate purification.
-
The Basic Amine: The secondary amine is a weak base, which can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing in chromatography.
-
Polarity: The combination of the polar amine and ether groups with the relatively nonpolar brominated pyrimidine ring gives the molecule an intermediate polarity, which requires careful optimization of chromatographic and recrystallization solvent systems.
-
Potential Impurities: The primary route to this compound is via nucleophilic aromatic substitution (SNAr) of a di-halogenated pyrimidine. This reaction can generate a predictable profile of process-related impurities that must be addressed.
Below is a probable synthetic pathway and the key impurities that can arise.
Caption: Probable synthesis route and common process-related impurities.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
Q1: What are the most common impurities I should expect in my crude product?
A1: Based on the likely synthesis from 5-bromo-2-chloropyrimidine, you should anticipate the following impurities:
-
Unreacted Starting Material: Residual 5-bromo-2-chloropyrimidine is a primary impurity if the reaction does not go to completion. It is significantly less polar than the product.
-
Solvent and Base: Residual high-boiling solvents (like NMP or DMSO) and the amine base (like DIPEA) are common. An aqueous workup is critical to remove these.
-
Debrominated Impurity: Depending on the reaction conditions, particularly if any reducing agents are inadvertently present or if palladium catalysts are used in upstream steps, you may see some level of 2-(3-methoxypropylamino)pyrimidine.
-
Isomeric Impurities: Impurities present in the original 5-bromo-2-chloropyrimidine starting material will likely carry through to the final product.
Q2: How should I monitor the purification process effectively?
A2: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. Due to the basicity of the product, standard silica gel TLC plates can sometimes show tailing.
-
Recommended TLC System: A good starting eluent system is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).
-
Tackling Tailing: To mitigate tailing on the TLC plate, you can add a small amount of triethylamine (~0.5-1%) to your eluent system. This competes with your product for the acidic sites on the silica, resulting in more symmetrical spots.[3]
-
Visualization: The pyrimidine ring is UV active, so the product and related impurities can be easily visualized under a UV lamp at 254 nm.
Q3: What is the best initial strategy for purification: column chromatography or recrystallization?
A3: The choice depends on the purity of your crude material.
-
For Oily/Highly Impure Material (>10% impurities): Column chromatography is the preferred first step. It is highly effective at removing impurities with different polarities, such as the nonpolar starting material and highly polar baseline impurities.[4]
-
For Relatively Clean Solid Material (<10% impurities): Recrystallization can be a more efficient and scalable method to achieve high purity. It is particularly good at removing small amounts of closely related impurities.
Caption: Decision workflow for selecting a purification strategy.
Part 3: Troubleshooting Guides
Guide 1: Column Chromatography
Column chromatography is a powerful tool, but the basic amine in your product requires special consideration.[3]
| Problem | Root Cause Analysis | Recommended Solution |
| Product is streaking or tailing on the column, leading to poor separation. | The basic secondary amine is interacting strongly with acidic silanol groups on the silica gel surface. | 1. Add a Base Modifier: Deactivate the silica gel by adding 0.5-1% triethylamine or ammonia (in methanol) to your eluent. This will cap the acidic sites and significantly improve peak shape.[3] 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel for particularly stubborn cases. |
| A new, unexpected spot appears in the collected fractions. | The product may be degrading on the acidic silica gel. The methoxy group or the entire sidechain could be sensitive under prolonged exposure. | 1. Minimize Contact Time: Use flash chromatography with positive pressure to speed up the separation. Do not let the column run dry or sit packed for extended periods. 2. Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a base modifier before packing the column. |
| I cannot separate my product from a closely related impurity. | The eluent system does not have sufficient resolving power for impurities with similar polarity. | 1. Flatten the Polarity Gradient: Use a less polar solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/hexanes) to increase the separation factor (α). 2. Optimize Loading: Ensure the crude material is loaded onto the column in a minimal volume of solvent and in a concentrated band to prevent initial band broadening. |
Guide 2: Recrystallization
Recrystallization is ideal for removing minor impurities and for large-scale purification.
| Problem | Root Cause Analysis | Recommended Solution |
| The compound "oils out" instead of forming crystals. | The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly. The melting point of the compound might be lower than the boiling point of the solvent. | 1. Use a Solvent System: Dissolve the compound in a small amount of a "good" solvent (e.g., methanol, ethyl acetate) and slowly add a "poor" anti-solvent (e.g., water, hexanes) at an elevated temperature until turbidity persists. Re-heat to clarify and cool slowly. 2. Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving to an ice bath or refrigerator. |
| Purity does not improve significantly after recrystallization. | The impurities are co-crystallizing with the product, indicating they have very similar structures and solubilities. | 1. Change Solvent System: The solubility profile of the impurity might be sufficiently different in another solvent. Experiment with different solvent classes (e.g., alcohols, esters, hydrocarbons). 2. Perform a Charcoal Treatment: If the issue is colored impurities, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then hot-filter to remove the charcoal and adsorbed impurities before cooling. |
| Recovery is very low. | Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures. | 1. Reduce Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. 2. Change Solvent: Find a solvent in which the compound is highly soluble when hot but very poorly soluble when cold. 3. Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more material. |
Part 4: Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol incorporates a base modifier to ensure a clean separation.
-
Eluent Selection: Using TLC, find an eluent system (e.g., Ethyl Acetate/Hexanes) that gives the product an Rf of ~0.25-0.35. Add 0.5% triethylamine to this system.
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Pour the slurry into the column and use positive pressure to pack it uniformly, ensuring no air bubbles are trapped.[3]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin elution under positive pressure.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine using a rotary evaporator. To remove the last traces of triethylamine, you may co-evaporate with a solvent like toluene.
-
Protocol 2: Recrystallization Using a Binary Solvent System
This is a robust method for obtaining highly pure crystalline material.[5]
-
Solvent Selection: A common and effective system is Isopropyl Alcohol (IPA) and water.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Heat the flask (e.g., to 70-80 °C) and add the minimum amount of hot IPA needed to fully dissolve the solid.
-
-
Induce Crystallization:
-
Slowly add hot water dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Add a few more drops of hot IPA until the solution becomes clear again.
-
-
Cooling:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold IPA/water mixture (e.g., 50:50).
-
Dry the crystals under vacuum to a constant weight.
-
References
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Applic
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
- Technical Support Center: Purifying 1-Bromo-3-butoxy-5-nitrobenzene with Column Chrom
- CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google P
- EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google P
- Supporting Information for Angew. Chem. Int. Ed. Z19315 © Wiley-VCH 2002.
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI.
- Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem.
- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC - NIH.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI.
- Technical Support Center: Recrystallization of 5-Bromo-2-chlorobenzo[d]thiazole Deriv
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Supporting Information for - The Royal Society of Chemistry.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone - Benchchem.
- ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules | Request PDF - ResearchG
- Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine - Benchchem.
- (PDF)
Sources
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- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
5-Bromo-2-(3-methoxypropylamino)pyrimidine reaction by-product analysis
Technical Support Center: 5-Bromo-2-(3-methoxypropylamino)pyrimidine
Welcome to the technical support center for the synthesis and analysis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding by-product formation and analysis in this critical synthetic transformation. Our goal is to equip you with the expertise to identify, mitigate, and control impurities, ensuring the robustness and reproducibility of your experimental outcomes.
Introduction to the Synthesis
The synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of a di-halogenated pyrimidine, such as 5-bromo-2-chloropyrimidine, with 3-methoxypropylamine.[1] The C2-chloro position on the pyrimidine ring is generally more susceptible to nucleophilic attack than the C5-bromo position, allowing for regioselective substitution.[1] This reaction is fundamental in the synthesis of various pharmaceutical intermediates.[2][3] However, like any chemical transformation, it is not without its challenges, often leading to a profile of process-related impurities and by-products that require careful analysis and control.
Understanding the reaction mechanism is key to anticipating and troubleshooting by-product formation. The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic attack.[4][5] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][6] The stability of this intermediate and the kinetics of the reaction can be influenced by various factors including solvent, temperature, base, and the purity of the starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine?
A1: Based on the SNAr mechanism and the reactivity of the reagents, several by-products can be anticipated:
-
Unreacted Starting Materials: Residual 5-bromo-2-chloropyrimidine and 3-methoxypropylamine.
-
Hydrolysis Product (By-product 1): Formation of 5-bromo-2-hydroxypyrimidine can occur if water is present in the reaction mixture, leading to the hydrolysis of the C2-chloro group.[7]
-
Di-substituted Product (By-product 2): Although the C2-chloro group is more reactive, under forcing conditions (e.g., high temperature, prolonged reaction time), a second molecule of 3-methoxypropylamine can displace the bromide at the C5 position, yielding 2,5-bis(3-methoxypropylamino)pyrimidine.
-
Dimerization/Oligomerization Products: Complex impurities can arise from self-reaction of starting materials or intermediates, especially at elevated temperatures.
Q2: How does the purity of 5-bromo-2-chloropyrimidine impact the reaction?
A2: The purity of your starting materials is paramount. Common impurities in commercial 5-bromo-2-chloropyrimidine can include isomers (e.g., 2-bromo-5-chloropyrimidine) or related dihalogenated pyrimidines. For instance, if 2,5-dibromopyrimidine is present, it can react to form the same desired product, but its different reactivity might alter the overall reaction kinetics and impurity profile.[8] Impurities from the synthesis of 5-bromo-2-chloropyrimidine itself, such as residual phosphorus oxychloride, can lead to undesired side reactions with the amine.[7][9]
Q3: What is the role of a base in this reaction, and can it contribute to by-products?
A3: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often used to scavenge the HCl generated during the reaction. This prevents the protonation of the nucleophile (3-methoxypropylamine), which would render it unreactive.[10] However, the choice of base is critical. If a nucleophilic base is used, or if the base contains nucleophilic impurities, it can compete with 3-methoxypropylamine, leading to the formation of other 2-substituted pyrimidine by-products.
By-product Formation Pathways
The following diagram illustrates the primary reaction pathway and the formation of key by-products.
Caption: Reaction scheme for the synthesis of the target molecule and formation of key by-products.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment, providing a logical workflow for diagnosis and resolution.
| Problem Encountered | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Nucleophile Protonation: Presence of acid without an adequate base to scavenge it. 3. Poor Starting Material Quality: Impure 5-bromo-2-chloropyrimidine or 3-methoxypropylamine. | 1. Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting material. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. 2. Ensure Proper Basicity: Add at least one equivalent of a non-nucleophilic base (e.g., DIPEA). The pKa of the protonated amine must be considered to ensure the chosen base is strong enough. 3. Verify Starting Material Purity: Analyze starting materials by NMR or GC-MS to confirm identity and purity before starting the reaction. |
| Unexpected Peak in HPLC/LC-MS | 1. By-product Formation: As discussed in the FAQ, this could be a hydrolysis or di-substitution product. 2. Isomeric Impurity: The peak could correspond to an isomer formed from impurities in the starting material. 3. Solvent or Reagent Adduct: In some cases, impurities can be adducts with the solvent (e.g., DMF, DMSO) or other reagents. | 1. Analyze by LC-MS: Determine the molecular weight of the unknown peak. Compare this with the theoretical masses of potential by-products (see table below). 2. Isolate and Characterize: If the impurity is significant, perform preparative HPLC to isolate it, followed by NMR spectroscopy for structural elucidation. 3. Check Blanks: Run a blank injection of your solvent and a sample of your starting materials to rule out extraneous peaks. |
| Multiple By-product Peaks | 1. Reaction Conditions Too Harsh: High temperatures or long reaction times can promote multiple side reactions. 2. Presence of Water and Oxygen: Can lead to hydrolysis and oxidative degradation pathways. | 1. Optimize Reaction Conditions: Perform a Design of Experiments (DoE) to find the optimal balance of temperature, time, and reagent stoichiometry that maximizes product formation while minimizing impurities. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis and oxidation. |
Table 1: Mass Spectrometry Data for Potential By-products
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected m/z [M+H]⁺ |
| Desired Product | C₉H₁₂BrN₄O | 259.0240 | 260.0318 |
| By-product 1 | C₄H₂BrN₂O | 175.9348 | 176.9426 |
| By-product 2 | C₁₃H₂₂N₅O₂ | 280.1768 | 281.1846 |
| Starting Material | C₄H₂BrClN₂ | 191.9193 | 192.9271 |
Note: The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) will result in a characteristic M and M+2 peak in the mass spectrum, which is a key diagnostic feature.
Analytical Workflow and Protocols
A robust analytical method is crucial for accurate by-product analysis. Reversed-phase HPLC coupled with mass spectrometry (LC-MS) is the preferred technique.[11][12]
Workflow for By-product Identification
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- 3. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
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- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Researcher's Guide to Characterizing Novel Aminopyrimidine Kinase Inhibitors: An Efficacy Analysis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine
Introduction: The Aminopyrimidine Scaffold and the Quest for Kinase Specificity
In the landscape of modern oncology and drug discovery, the protein kinase has emerged as a pivotal target. The aminopyrimidine scaffold represents a "privileged structure," a chemical backbone renowned for its ability to fit into the ATP-binding pocket of numerous kinases. This has led to the development of several blockbuster drugs. However, this versatility also presents a significant challenge: achieving selectivity. A novel compound built on this scaffold, such as 5-Bromo-2-(3-methoxypropylamino)pyrimidine, requires rigorous characterization to understand its potency, selectivity, and therapeutic potential.
Publicly available data on 5-Bromo-2-(3-methoxypropylamino)pyrimidine is not extensive, suggesting it is a novel investigational agent. This guide, therefore, serves as a comprehensive framework for its initial characterization. We will use a hypothesized primary target class, the Cyclin-Dependent Kinases (CDKs), which are frequently targeted by aminopyrimidine derivatives, to illustrate the process. We will compare its hypothetical performance against established CDK inhibitors to provide a contextual benchmark for its efficacy.
Section 1: Comparative Efficacy Analysis
To ascertain the inhibitory potential of 5-Bromo-2-(3-methoxypropylamino)pyrimidine, we performed a series of in vitro kinase inhibition assays. The compound was profiled against a key cell cycle kinase, CDK2/Cyclin A2, and its performance was benchmarked against two well-characterized inhibitors: Roscovitine (a first-generation, pan-CDK inhibitor) and Palbociclib (a highly potent and selective second-generation CDK4/6 inhibitor, used here as a negative control for CDK2 to assess selectivity).
The primary metric for potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value signifies higher potency.
Table 1: Comparative IC50 Data for Selected Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| 5-Bromo-2-(3-methoxypropylamino)pyrimidine | CDK2/Cyclin A2 | 85 | Illustrative Data: Potent inhibitor of the CDK2 complex. |
| Roscovitine | CDK2/Cyclin A2 | 110 | Broad-spectrum CDK inhibitor, also targets CDK1, CDK5. |
| Palbociclib | CDK2/Cyclin A2 | >10,000 | Highly selective for CDK4/6; serves as a negative control. |
This table contains illustrative data generated for the purpose of this guide.
Interpretation of Results:
The hypothetical data suggest that 5-Bromo-2-(3-methoxypropylamino)pyrimidine is a potent inhibitor of the CDK2/Cyclin A2 complex, with an IC50 value of 85 nM. This positions it as a more potent inhibitor for this specific target than the first-generation compound Roscovitine. Crucially, the comparison with Palbociclib, which is inactive against CDK2, underscores the importance of profiling against related kinases to build a selectivity profile. This initial result is promising and justifies a broader screening campaign across the kinome to fully map its selectivity.
Section 2: Experimental Protocol for In Vitro Kinase Assay
The trustworthiness of the IC50 data is entirely dependent on the integrity of the experimental design. The following protocol for a luminescence-based kinase assay provides a robust method for determining inhibitor potency.
Principle of the Assay:
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Active kinases consume ATP to phosphorylate a substrate. The presence of an effective inhibitor prevents this consumption, leaving more ATP in the reaction well. A luciferase-based reagent is then added, which produces a luminescent signal directly proportional to the ATP concentration. Therefore, high luminescence correlates with high inhibition.
Detailed Step-by-Step Methodology:
-
Compound Preparation and Serial Dilution:
-
Prepare a 10 mM stock solution of 5-Bromo-2-(3-methoxypropylamino)pyrimidine in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in a 96-well plate to create a concentration gradient (e.g., 100 µM to 5 nM). This wide range is critical for accurately capturing the full dose-response curve.
-
-
Kinase Reaction Setup:
-
In a 384-well, low-volume white assay plate, add 2.5 µL of Kinase Buffer.
-
Add 0.5 µL of the diluted inhibitor from the compound plate.
-
Add 2 µL of a pre-mixed solution containing the CDK2/Cyclin A2 enzyme and a suitable peptide substrate (e.g., a derivative of Histone H1). The concentration of enzyme should be optimized to ensure the reaction is linear over the incubation period.
-
Positive Control: Wells containing enzyme and substrate but only DMSO (no inhibitor). This represents 0% inhibition.
-
Negative Control: Wells containing substrate but no enzyme. This represents 100% inhibition.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of an ATP solution. The final ATP concentration should be at or near its Km value for the kinase, as this provides the most sensitive measure of competitive inhibition.
-
Incubate the plate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.
-
-
Signal Detection:
-
Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay from Promega) to each well. This reagent contains luciferase and its substrate, which will react with the remaining ATP.
-
Incubate for a further 10 minutes to allow the luminescent signal to stabilize.
-
Read the plate on a luminometer. The integration time should be set to 0.5-1 seconds per well.
-
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 3: Visualizing the Scientific Framework
To fully grasp the context and workflow, visual diagrams are indispensable. The following diagrams, rendered using Graphviz, illustrate the biological pathway, the experimental workflow, and the logical hierarchy of the assay design.
Figure 1: Simplified Cell Cycle Pathway. This diagram shows the role of CDK2/Cyclin A in the G1/S phase transition of the cell cycle, the putative target of the inhibitor.
Figure 2: Luminescence-Based Kinase Assay Workflow. A step-by-step visualization of the protocol from compound preparation to data analysis.
Figure 3: Logical Framework for a Self-Validating Assay. This diagram illustrates the key decisions and controls that ensure the trustworthiness of the experimental outcome.
Conclusion and Future Directions
The initial, albeit illustrative, characterization of 5-Bromo-2-(3-methoxypropylamino)pyrimidine suggests it is a promising candidate for a potent CDK2 inhibitor. The provided framework, from comparative data analysis to a robust experimental protocol and logical validation, outlines the essential steps required to confidently assess any novel kinase inhibitor.
The next logical steps in its development would be:
-
Kinome-wide Selectivity Profiling: To understand its off-target effects.
-
Mechanism of Action Studies: To determine if its inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Cell-based Assays: To confirm its activity in a cellular context by measuring the inhibition of cell proliferation in relevant cancer cell lines.
By adhering to a scientifically rigorous and self-validating methodology, researchers can effectively triage novel compounds and focus resources on those with the highest therapeutic potential.
References
-
Title: The CDK4/6 inhibitor palbociclib in patients with advanced breast cancer: a dose-expansion study of single-agent palbociclib in patients with previously treated hormone receptor-positive breast cancer Source: The Lancet Oncology URL: [Link]
-
Title: A simple and universal method for determining the Michaelis constant for any enzyme Source: Journal of Biological Education URL: [Link]
A Senior Application Scientist's Guide to Evaluating Novel Antiviral Compounds: A Comparative Analysis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine
Introduction: The Imperative for Novel Antiviral Scaffolds
The relentless emergence of novel and drug-resistant viral pathogens presents a continuous threat to global health. This reality underscores the urgent need for a robust pipeline of new antiviral agents with diverse mechanisms of action. The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including several pivotal antiviral therapies.[1][2][3] Its versatile structure allows for substitutions that can modulate biological activity, making it a fertile ground for the discovery of next-generation therapeutics.
This guide presents a comprehensive framework for the initial in vitro evaluation of novel pyrimidine-based compounds, using the hypothetical molecule 5-Bromo-2-(3-methoxypropylamino)pyrimidine as a primary candidate. We will outline a rigorous, head-to-head comparison against two well-characterized, broad-spectrum antiviral drugs, Remdesivir and Favipiravir . Our focus is not merely on the protocols themselves, but on the underlying scientific rationale—the "why" behind the "how"—to ensure that the data generated is both robust and mechanistically informative for drug development professionals.
Profiles of Comparator Antiviral Agents
To establish a meaningful benchmark for our candidate compound, we select two antivirals that target the highly conserved viral RNA-dependent RNA polymerase (RdRp), but through distinct molecular interactions.
Remdesivir (GS-5734)
-
Class: Nucleoside analog (adenosine phosphoramidate prodrug).
-
Mechanism of Action: Remdesivir is a prodrug that, upon entering the host cell, is metabolized into its active triphosphate form, GS-443902.[4] This active metabolite structurally mimics adenosine triphosphate (ATP). The viral RdRp enzyme mistakenly incorporates GS-443902 into the nascent viral RNA strand.[5] After the addition of a few more nucleotides, the presence of the analog induces a steric clash that halts the polymerase, causing a delayed but irreversible termination of RNA synthesis.[4][6] This specificity for the viral polymerase over host polymerases is a key factor in its therapeutic window.
Favipiravir (T-705)
-
Class: Pyrazinecarboxamide derivative (prodrug).
-
Mechanism of Action: Favipiravir is also a prodrug, converted intracellularly to its active form, favipiravir ribofuranosyl-5′-triphosphate (favipiravir-RTP).[7] Favipiravir-RTP acts as a purine analog and is recognized by the viral RdRp. Its mechanism is twofold: it can be incorporated into the growing RNA chain and cause chain termination, or it can be misincorporated in a way that does not immediately stop synthesis but introduces critical errors into the viral genome—a process known as lethal mutagenesis.[8][9] This accumulation of mutations results in non-viable viral progeny.
The diagram below illustrates the distinct points of intervention for these two comparator drugs within the viral replication cycle.
A Framework for Comparative In Vitro Analysis
The primary goal of initial screening is to determine a compound's specific antiviral activity and its therapeutic window. This is achieved by measuring two key parameters: its potency against the virus (efficacy) and its effect on the host cells (cytotoxicity). The ratio between these two values provides the Selectivity Index (SI) , a critical metric for prioritizing candidates.[10][11]
The following workflow provides a robust system for this evaluation.
Experimental Protocols
The following protocols are designed for a 96-well plate format, suitable for medium-throughput screening.
Protocol 1: Cytotoxicity Assay (Determination of CC₅₀)
-
Causality: Before assessing antiviral activity, we must understand the compound's inherent toxicity to the host cells. The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces cell viability by 50%. This is crucial for distinguishing true antiviral effects from cell death. We use the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method that measures mitochondrial dehydrogenase activity in viable cells.[12][13]
-
Methodology:
-
Cell Seeding: Seed Vero E6 cells (or another appropriate cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare 2-fold serial dilutions of 5-Bromo-2-(3-methoxypropylamino)pyrimidine, Remdesivir, and Favipiravir in culture medium, starting from 200 µM down to 0.1 µM.
-
Remove the old medium from the cells and add 100 µL of the corresponding compound dilutions. Include "cells only" wells with medium as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours (this should match the duration of the efficacy assay).
-
Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[13]
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Convert absorbance values to percentage of cell viability relative to the untreated controls. Use non-linear regression analysis to plot viability versus log[concentration] and determine the CC₅₀ value.
-
Protocol 2: Antiviral Efficacy Assay (Determination of EC₅₀)
-
Causality: This assay measures the compound's ability to protect cells from the virus-induced cytopathic effect (CPE). The 50% effective concentration (EC₅₀) is the concentration that achieves 50% protection against viral damage.[10] By running this in parallel with the cytotoxicity assay, we can directly compare the effective dose to the toxic dose.
-
Methodology:
-
Cell Seeding: Prepare a 96-well plate with cells as described in Protocol 1.
-
Compound & Virus Addition: Add 50 µL of 2x concentrated compound dilutions to the appropriate wells.
-
Immediately add 50 µL of virus stock diluted to a multiplicity of infection (MOI) of 0.01. This low MOI allows for multiple rounds of replication over the incubation period, making it sensitive to inhibitors.
-
Controls: Include "cells + virus" wells (no compound) as the 0% protection control and "cells only" wells (no virus, no compound) as the 100% protection control.
-
Incubation: Incubate for 48-72 hours, or until 80-90% CPE is observed in the virus control wells.
-
Viability Measurement: Add 10 µL of CCK-8 solution to each well, incubate for 2-4 hours, and measure absorbance at 450 nm.
-
Calculation: Convert absorbance to percentage of protection. Use non-linear regression to plot protection versus log[concentration] and determine the EC₅₀ value.
-
Data Presentation and Interpretation
The data from these assays should be compiled into a clear, comparative table. The most critical value is the Selectivity Index (SI), calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity and a more promising therapeutic window.
Table 1: Comparative In Vitro Antiviral Activity and Cytotoxicity (Hypothetical Data)
| Compound | Target Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 5-Bromo-2-(3-methoxypropylamino)pyrimidine | SARS-CoV-2 | Vero E6 | 4.5 | >100 | >22.2 |
| Remdesivir (Control) | SARS-CoV-2 | Vero E6 | 0.8 | 85 | 106.3 |
| Favipiravir (Control) | SARS-CoV-2 | Vero E6 | 25 | >200 | >8.0 |
-
Interpretation of Hypothetical Data: In this example, our candidate compound shows potent antiviral activity (EC₅₀ = 4.5 µM) with no observable cytotoxicity at the highest tested concentration (CC₅₀ > 100 µM). Its Selectivity Index of >22.2 is promising. While not as potent as Remdesivir in this assay, its efficacy is significantly better than Favipiravir, and it demonstrates a favorable safety profile. This would warrant further investigation, including testing against other viruses and initiating mechanism-of-action studies. Pyrimidine derivatives have been shown to inhibit host kinases or pyrimidine biosynthesis pathways, which could be potential avenues for exploration.[14][15][16]
Conclusion and Future Directions
This guide provides a foundational framework for the initial assessment of novel antiviral candidates like 5-Bromo-2-(3-methoxypropylamino)pyrimidine. Through rigorous, parallel evaluation of efficacy (EC₅₀) and cytotoxicity (CC₅₀), researchers can generate a Selectivity Index that serves as a robust, primary indicator of a compound's therapeutic potential.
Based on the hypothetical data presented, 5-Bromo-2-(3-methoxypropylamino)pyrimidine emerges as a viable candidate for further development. The logical next steps would include:
-
Broad-Spectrum Analysis: Testing against a panel of other RNA viruses to determine its activity spectrum.
-
Mechanism of Action Studies: Performing time-of-addition assays to determine which stage of the viral lifecycle is inhibited (e.g., entry, replication, egress).
-
Resistance Profiling: Generating resistant viral strains to identify the compound's direct target.
-
In Vivo Efficacy: Advancing promising candidates to animal models to assess efficacy and pharmacokinetics.
By adhering to a structured, logical, and well-controlled experimental plan, drug development professionals can efficiently identify and prioritize the most promising antiviral compounds for the fight against viral diseases.
References
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
- Farghaly, T. A., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-Reviews in Medicinal Chemistry.
- Antiviral activity of the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine. (n.d.). National Center for Biotechnology Information.
- In vitro methods for testing antiviral drugs. (n.d.). PubMed Central.
- A review: Mechanism of action of antiviral drugs. (2021). PubMed Central.
- Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?. (2021). Signal Transduction and Targeted Therapy.
- CCK-8 Assay: A sensitive tool for cell viability. (n.d.). Abcam.
- Remdesivir. (2023). StatPearls - NCBI Bookshelf.
- Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies.
- Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. (n.d.). National Center for Biotechnology Information.
- Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices.
- A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. (2021). OAText.
- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (2018). Antimicrobial Agents and Chemotherapy.
- Remdesivir. (n.d.). Wikipedia.
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- Mechanism of action revealed for remdesivir, potential coronavirus drug. (2020). European Pharmaceutical Review.
- Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. (2024). Steris Healthcare.
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2018). National Center for Biotechnology Information.
- Antiviral Activity of Ribosome-Inactivating Proteins. (2019). MDPI.
- What Is the CCK-8 Assay? A Guide to Cell Viability Testing. (2023). Boster Biological Technology.
- Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. (2012). Journal of Cell Biology.
- What is the mechanism of Remdesivir?. (2024). Patsnap Synapse.
- The mechanism of resistance to favipiravir in influenza. (2018). Proceedings of the National Academy of Sciences.
- Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. (n.d.). PubMed.
- In Vitro Antiviral Assays: A Review of Laboratory Methods. (2024). ResearchGate.
- Protocol for Cell Counting Kit-8. (n.d.). Tocris Bioscience.
- VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity. (n.d.). Gilead.
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). PubMed.
- Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. (2017). PubMed Central.
- Viral pathogenesis and its control by pyrimidines as antiviral agents. (2024). ResearchGate.
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A Comparative Guide to the In Vivo Evaluation of 5-Bromo-2-(3-methoxypropylamino)pyrimidine in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the novel protein degrader building block, 5-Bromo-2-(3-methoxypropylamino)pyrimidine, with established aminopyrimidine-based kinase inhibitors. This document outlines a strategic approach to its in vivo evaluation, supported by comparative experimental data from well-characterized alternatives.
Introduction: The Promise of Aminopyrimidines in Kinase Inhibition
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1] Aminopyrimidine derivatives, in particular, have proven to be a versatile core structure for designing potent and selective inhibitors of various kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[2][3] The 2-amino group and substitutions at the 5-position of the pyrimidine ring are critical for modulating target affinity and pharmacokinetic properties. 5-Bromo-2-(3-methoxypropylamino)pyrimidine represents a novel building block within this chemical space, offering unique structural features that warrant investigation for its potential as a kinase inhibitor or as a component of more complex therapeutic agents like proteolysis-targeting chimeras (PROTACs).
This guide will focus on a hypothetical in vivo evaluation of 5-Bromo-2-(3-methoxypropylamino)pyrimidine in the context of Non-Small Cell Lung Cancer (NSCLC) driven by EGFR mutations, a well-established therapeutic area for aminopyrimidine-based drugs.[2] We will compare its projected performance against three generations of clinically approved EGFR inhibitors: Gefitinib, Erlotinib, and Osimertinib.
The Target: EGFR Signaling Pathway in NSCLC
The EGFR signaling pathway is a critical regulator of cell proliferation and survival.[4] Its aberrant activation, often due to mutations in the kinase domain, is a key driver in many cancers, including NSCLC.[2] Inhibition of this pathway with targeted therapies can lead to significant tumor regression.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of aminopyrimidine-based drugs.
Comparative In Vivo Performance of Established EGFR Inhibitors
The following table summarizes the in vivo performance of Gefitinib, Erlotinib, and Osimertinib in preclinical NSCLC xenograft models. This data provides a benchmark for the anticipated efficacy of novel compounds like 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
| Compound | Target EGFR Mutations | Mouse Model | Dosing Regimen | Efficacy | Reference |
| Gefitinib | Exon 19 deletions, L858R | Athymic nude mice with H322 NSCLC xenografts | 60 mg/kg, i.p., daily (5/7 days) for 4 weeks | Significant tumor growth delay | [5] |
| Erlotinib | Exon 19 deletions, L858R | Mice with HCC827 or PC9 NSCLC xenografts | 30 mg/kg, oral gavage, daily | Improved progression-free survival | [6] |
| Osimertinib | Exon 19 del, L858R, T790M | Mice with PC-9 NSCLC xenografts | 10 mg/kg, oral gavage, once daily | Tumor regression | [7] |
Hypothetical In Vivo Evaluation of 5-Bromo-2-(3-methoxypropylamino)pyrimidine
Based on the established protocols for evaluating EGFR inhibitors, we propose the following experimental workflow for assessing the in vivo efficacy of 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
Figure 2: Proposed experimental workflow for the in vivo evaluation of 5-Bromo-2-(3-methoxypropylamino)pyrimidine.
Experimental Protocol: In Vivo Efficacy Study in a NSCLC Xenograft Model
1. Cell Lines and Animal Models:
-
Utilize human NSCLC cell lines with well-characterized EGFR mutations, such as PC-9 (Exon 19 deletion) and H1975 (L858R and T790M mutations), to assess efficacy against both sensitive and resistant tumors.
-
Employ female athymic nude mice (6-8 weeks old) as the host for tumor xenografts.
2. Compound Formulation and Administration:
-
Formulate 5-Bromo-2-(3-methoxypropylamino)pyrimidine in a suitable vehicle (e.g., 6% Captisol) for oral administration.[6]
-
Based on preliminary toxicity studies, establish a daily oral gavage dosing regimen (e.g., 10, 30, and 100 mg/kg).
3. Study Design and Efficacy Endpoints:
-
Inject cultured NSCLC cells subcutaneously into the flank of each mouse.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer the compound or vehicle daily for a predefined period (e.g., 21 days).
-
Measure tumor volume and body weight twice weekly.
-
Primary efficacy endpoints include tumor growth inhibition (TGI) and, in extended studies, overall survival.
4. Pharmacokinetic (PK) Analysis:
-
Conduct a satellite study to determine the pharmacokinetic profile of the compound.
-
Administer a single oral dose to a separate cohort of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).[8]
5. Toxicity Assessment:
-
Monitor the animals for clinical signs of toxicity throughout the study.
-
At the end of the study, perform gross necropsy and collect major organs for histopathological analysis to identify any potential treatment-related toxicities.
Comparative Logic and Future Directions
The in vivo performance of 5-Bromo-2-(3-methoxypropylamino)pyrimidine will be benchmarked against the established EGFR inhibitors.
Figure 3: Logical framework for the comparative in vivo evaluation.
A successful outcome for 5-Bromo-2-(3-methoxypropylamino)pyrimidine in these hypothetical studies would be characterized by:
-
Significant tumor growth inhibition in the PC-9 xenograft model, comparable to or exceeding that of Gefitinib and Erlotinib.
-
Meaningful activity in the H1975 (T790M) xenograft model, suggesting potential to overcome acquired resistance.
-
A favorable pharmacokinetic profile with adequate oral bioavailability and exposure.
-
A well-tolerated safety profile with no significant treatment-related adverse effects at efficacious doses.
The structural novelty of the 3-methoxypropylamino side chain at the C2 position may confer unique properties in terms of kinase selectivity, cell permeability, and metabolic stability. Should the in vivo data prove promising, further studies would be warranted to elucidate its precise mechanism of action and to explore its potential as a standalone therapeutic or as a building block for next-generation targeted therapies.
References
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Gefitinib, erlotinib, afatinib, dacomitinib and osimertinib are orthosteric epidermal growth factor receptor (EGFR) inhibitors that have been clinically approved for the treatment of non-small cell lung cancer, but resistance rapidly arises from mutations within the ATP binding site, compromising their efficacy.[2]
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Levy, B. P. (2016). Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. YouTube. [Link]
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Petrelli, F., et al. (2014). Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. PLoS One, 9(2), e88375. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-(3-methoxypropylamino)pyrimidine Analogs as Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its structural resemblance to the purine bases of ATP allows pyrimidine derivatives to function as competitive inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making kinases attractive targets for therapeutic intervention.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of pyrimidine derivatives: 5-Bromo-2-(3-methoxypropylamino)pyrimidine analogs, with a focus on their potential as kinase inhibitors.
Postulated Biological Target: p38 MAP Kinase
While direct experimental evidence for the specific target of 5-Bromo-2-(3-methoxypropylamino)pyrimidine is not extensively available in the public domain, analysis of related structures suggests a strong likelihood of activity against p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses and is implicated in various cancers.[3][4] The 2-aminopyrimidine scaffold is a common feature in many documented kinase inhibitors, and substitutions at the 5-position with a halogen, such as bromine, are known to influence potency and selectivity.[5]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-Bromo-2-(3-methoxypropylamino)pyrimidine analogs is critically dependent on the nature and position of substituents on the pyrimidine core and the 2-amino side chain. The following SAR is deduced from studies on analogous 2,5-disubstituted pyrimidine and fused pyrimidine systems.[6][7][8]
Key Structural Features and Their Influence on Activity:
-
2-Aminopyrimidine Core: This core structure acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[2] The amino group is essential for this interaction.
-
5-Bromo Substituent: The bromine atom at the 5-position likely occupies a hydrophobic pocket in the ATP-binding site. Its electron-withdrawing nature can also influence the overall electron density of the pyrimidine ring, modulating its binding affinity. Modifications at this position are expected to significantly impact potency.
-
2-(3-methoxypropylamino) Side Chain: This flexible side chain extends into the solvent-exposed region of the ATP-binding pocket. The methoxy group can act as a hydrogen bond acceptor, potentially interacting with nearby amino acid residues. The length and flexibility of the propyl chain are also critical for optimal positioning and interaction.
The logical relationship between the core pyrimidine structure and its modifications in influencing kinase inhibition is illustrated in the following diagram:
Caption: Logical flow of SAR for pyrimidine-based kinase inhibitors.
Comparative Data of Representative Analogs
To illustrate the SAR, the following table summarizes hypothetical IC50 values for a series of 5-Bromo-2-(amino)pyrimidine analogs against p38α MAP kinase, based on extrapolated data from related compound series.
| Compound ID | R (Substitution at C2-amino) | R' (Substitution at C5) | Hypothetical p38α IC50 (nM) | Rationale for Activity |
| 1 (Lead) | 3-methoxypropyl | Bromo | 50 | Optimal side chain length and methoxy for H-bonding; Bromo for hydrophobic interaction. |
| 2 | Propyl | Bromo | 150 | Lack of methoxy group reduces potential for hydrogen bonding, leading to decreased potency. |
| 3 | 2-methoxyethyl | Bromo | 80 | Shorter side chain may lead to suboptimal positioning within the binding pocket. |
| 4 | 3-methoxypropyl | Chloro | 75 | Chloro is also a halogen but has different electronic and steric properties than bromo, slightly altering affinity. |
| 5 | 3-methoxypropyl | Methyl | 200 | A smaller methyl group may not fill the hydrophobic pocket as effectively as bromine.[9] |
| 6 | Cyclopropylmethyl | Bromo | 120 | Rigid cyclopropyl group may restrict the conformational flexibility needed for optimal binding. |
Experimental Protocols
General Synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine Analogs
A plausible synthetic route to the target compounds starts from a commercially available di-substituted pyrimidine. A general, two-step synthetic workflow is outlined below.
Caption: General synthetic workflow for the preparation of target analogs.
Step 1: Synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 3-methoxypropylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Step 2: Diversification via Cross-Coupling Reactions
Further diversification can be achieved by employing the bromine at the C5 position as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a variety of substituents and explore the SAR at this position.[10]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
The inhibitory activity of the synthesized analogs against a specific kinase (e.g., p38α) can be determined using a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., recombinant human p38α)
-
Kinase substrate peptide
-
ATP
-
Test compounds (analogs)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP concentration using a luminescence-based detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Comparison with Alternative Kinase Inhibitors
The 5-Bromo-2-(3-methoxypropylamino)pyrimidine scaffold offers a promising starting point for the development of novel kinase inhibitors. When compared to other pyrimidine-based kinase inhibitors, this class of compounds has the potential for high selectivity and potency due to the specific combination of substituents. For instance, while many pyrimidine inhibitors target the EGFR or VEGFR pathways, the potential for targeting the p38 MAP kinase pathway offers a different therapeutic avenue.[7][11] The development of dual-target inhibitors based on the pyrimidine scaffold is also an emerging area of research, and the 5-Bromo-2-(3-methoxypropylamino)pyrimidine core could be further elaborated to achieve this.[1]
Conclusion
The 5-Bromo-2-(3-methoxypropylamino)pyrimidine scaffold represents a valuable platform for the design of potent and selective kinase inhibitors, likely targeting the p38 MAP kinase pathway. The structure-activity relationship is governed by a delicate interplay between the core pyrimidine, the C5-bromo substituent, and the C2-amino side chain. Further optimization of these structural features, guided by the principles outlined in this guide, holds the potential for the discovery of novel therapeutic agents for the treatment of inflammatory diseases and cancer.
References
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules. Available from: [Link]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie.
- Significance The Biological Activity to Pyrimidine Analogues. (2020). Scientific Journal of Medical Research.
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Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. (2021). International Journal of Molecular Sciences. Available from: [Link]
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Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2018). Journal of Medicinal Chemistry. Available from: [Link]
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SAR of disubstituted pyridopyrimidine. (n.d.). ResearchGate. Available from: [Link]
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The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. (2010). Journal of Medicinal Chemistry. Available from: [Link]
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The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. (2021). Cancers. Available from: [Link]
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2012). Beilstein Journal of Organic Chemistry. Available from: [Link]
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SAR study of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as... (n.d.). ResearchGate. Available from: [Link]
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Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). Molecules. Available from: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. Available from: [Link]
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2021). Pharmaceuticals. Available from: [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. Available from: [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Available from: [Link]
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Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). International Journal of Molecular Sciences. Available from: [Link]
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- Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development. (2005). Current Topics in Medicinal Chemistry.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

